Ret-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17N3O5S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26) |
InChI Key |
DJUVEFGKMOGMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Selective RET Inhibitors in RET-Mutated Cancers
**Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound specifically named "Ret-IN-25." Therefore, this document serves as an in-depth technical guide on the mechanism of action of selective RET inhibitors in RET-mutated cancers, using a hypothetical designation "this compound" to frame the discussion. The data, protocols, and pathways described are based on established principles and published results for well-characterized selective RET inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The RET Proto-Oncogene as a Therapeutic Target
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[1][2] However, aberrant activation of the RET protein is a known oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[3][4][5][6][7] These activating alterations, which include specific point mutations and chromosomal rearrangements resulting in gene fusions, lead to constitutive, ligand-independent activation of the RET kinase.[3][5][6] This perpetually "on" state drives downstream signaling pathways that promote uncontrolled cell proliferation, survival, and migration.[3][4][5][6]
The clinical validation of highly selective RET inhibitors has transformed the treatment landscape for patients with RET-driven malignancies.[5][8] These targeted therapies are designed to potently and specifically inhibit the aberrant RET kinase, offering significant efficacy and improved safety profiles compared to older, multi-kinase inhibitors.[8][9] This guide provides a detailed overview of the core mechanism of action for a selective RET inhibitor, herein referred to as this compound, in the context of RET-mutated cancers.
The Canonical RET Signaling Pathway
Under normal physiological conditions, RET is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its specific GFL family receptor α (GFRα) co-receptor.[4][10] This ligand/co-receptor complex then recruits two RET monomers, inducing their homodimerization.[4] This proximity allows for the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain of each RET receptor. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of key downstream signaling cascades that are critical for cell fate decisions.[10]
Major downstream pathways activated by RET include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.
-
PLCγ Pathway: Involved in cell motility and invasion.
-
JAK/STAT Pathway: Plays a role in cell survival and inflammation.
The coordinated activation of these pathways is essential for normal development and tissue maintenance.[3][6]
Oncogenic RET Alterations in Cancer
In cancer, RET signaling is hijacked by genetic alterations that eliminate the need for ligand-binding, leading to constitutive kinase activity. The two primary mechanisms are:
-
Activating Point Mutations: Single amino acid substitutions, often found in the extracellular cysteine-rich domain or the intracellular kinase domain, can cause ligand-independent dimerization or stabilize the active conformation of the kinase.[3] For example, mutations in extracellular cysteine residues promote the formation of intermolecular disulfide bridges, forcing RET dimerization and activation.[3][6] Germline RET mutations are the cause of multiple endocrine neoplasia type 2 (MEN2) syndromes.[1][7]
-
Gene Fusions: Chromosomal rearrangements can fuse the intracellular kinase domain of RET with the 5' end of another gene.[7] Common fusion partners, like KIF5B and CCDC6, contain protein dimerization or coiled-coil domains that force the chimeric RET protein to dimerize, resulting in potent, constitutive activation of the kinase domain.[6] These fusions are most prevalent in NSCLC and papillary thyroid cancer.[7]
This compound: Core Mechanism of Action
This compound is a selective inhibitor of the RET kinase. Its mechanism of action is centered on competitively binding to the ATP-binding pocket within the intracellular kinase domain of the RET protein.[2] By occupying this site, this compound prevents the binding of ATP, which is the phosphate donor required for the autophosphorylation process.
This direct inhibition has several key consequences:
-
Blocks RET Autophosphorylation: this compound prevents the phosphorylation of tyrosine residues on the RET protein, thereby blocking the initial activation step.
-
Inhibits Downstream Signaling: Without the phosphotyrosine docking sites, adaptor proteins cannot bind to RET, leading to the shutdown of downstream pro-survival pathways like MAPK and PI3K/AKT.[11]
-
Induces Apoptosis and Cell Cycle Arrest: The inhibition of these critical signaling pathways in RET-dependent cancer cells removes the signals for proliferation and survival, leading to programmed cell death (apoptosis) and a halt in cell division.
The high selectivity of this compound for RET over other kinases, such as VEGFR2, is critical for minimizing off-target side effects, a common issue with earlier multi-kinase inhibitors.[9]
Preclinical Efficacy Data (Representative)
The preclinical activity of a novel RET inhibitor is typically characterized through a series of in vitro and in vivo experiments. The tables below summarize the type of quantitative data generated for leading selective RET inhibitors, which would be analogous to the data required for this compound development.
Table 1: In Vitro Enzymatic and Cellular Activity (Representative IC₅₀ Values)
IC₅₀ (half-maximal inhibitory concentration) values represent the drug concentration required to inhibit 50% of the target's activity.
| Target | Assay Type | Representative Inhibitor | IC₅₀ (nM) |
| RET (Wild-Type) | Enzymatic | Pralsetinib | ~0.4 |
| KIF5B-RET | Cellular | Pralsetinib | ~1.1 |
| CCDC6-RET | Cellular | Pralsetinib | ~1.0 |
| RET M918T | Cellular | Selpercatinib | ~0.9 |
| RET V804M (Gatekeeper) | Cellular | Selpercatinib | ~6.0 |
| RET C634W | Cellular | Selpercatinib | ~0.5 |
| VEGFR2 | Enzymatic | Selpercatinib | ~69 |
Data compiled from published preclinical studies of selpercatinib and pralsetinib. These values demonstrate high potency against common RET alterations and selectivity against other kinases like VEGFR2.
Table 2: In Vivo Anti-Tumor Activity (Representative Xenograft Models)
TGI (Tumor Growth Inhibition) measures the percentage reduction in tumor volume in treated animals compared to a control group.
| Model Type | Cancer Type | RET Alteration | Representative Inhibitor | Dose (mg/kg) | TGI (%) |
| CDX | NSCLC | KIF5B-RET | Pralsetinib | 10 | >100 (Regression) |
| CDX | Thyroid | RET M918T | Selpercatinib | 30 | >100 (Regression) |
| PDX | NSCLC | CCDC6-RET | Selpercatinib | 30 | ~95 |
| CDX (Intracranial) | NSCLC | CCDC6-RET | APS03118 | 10 | 100% Survival |
CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft. Data is representative of preclinical results for selective RET inhibitors, demonstrating significant tumor regression and survival benefit in animal models.[12]
Key Experimental Protocols
The following are detailed methodologies for foundational experiments used to characterize the mechanism of action and efficacy of a selective RET inhibitor like this compound.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified RET kinase domains.
-
Methodology:
-
Reagents: Purified recombinant human RET kinase domain (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and the test compound (this compound).
-
Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 96-well or 384-well plate, combine the RET kinase, the peptide substrate, and the diluted compound in a kinase reaction buffer. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP or, more commonly, using fluorescence-based immunoassays like LanthaScreen™ or HTRF®.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cellular RET Phosphorylation Assay (Western Blot)
-
Objective: To confirm that this compound inhibits RET autophosphorylation in a cellular context.
-
Methodology:
-
Cell Lines: Use cancer cell lines known to harbor a specific RET alteration (e.g., TT cells for RET C634W, or Ba/F3 cells engineered to express a KIF5B-RET fusion).
-
Procedure: a. Plate cells and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). c. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states. d. Determine the total protein concentration of each lysate using a BCA or Bradford assay. e. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. f. Probe the membrane with primary antibodies specific for phosphorylated RET (p-RET, e.g., at Tyr905 or Tyr1062) and total RET. Also, probe for downstream markers like p-ERK and total ERK. g. Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the p-RET signal to the total RET signal to assess the dose-dependent inhibition of RET phosphorylation.
-
Cell Viability Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of RET-driven cancer cells.
-
Methodology:
-
Cell Lines: Use a panel of RET-dependent cancer cell lines and at least one RET-independent control cell line.
-
Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After 24 hours, treat the cells with a serial dilution of this compound. c. Incubate the cells for 72 hours. d. Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Convert luminescence readings to percentage of viability relative to vehicle-treated control cells. Plot the percentage of viability against the log-concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NU/NU or SCID).
-
Procedure: a. Implant RET-driven cancer cells (e.g., from a cell line or a patient-derived tumor fragment) subcutaneously into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). d. Administer the drug daily via a suitable route (e.g., oral gavage). e. Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. f. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-RET).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
- 10. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
Ret-IN-25: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary biological evaluation of Ret-IN-25, a novel inhibitor of the RET (Rearranged during Transfection) kinase. The information presented is collated from primary research and chemical supplier data, offering a comprehensive resource for professionals in the field of drug discovery and oncology.
Discovery of this compound
This compound, also identified as compound 6b , emerged from a targeted drug discovery program aimed at identifying novel small molecule inhibitors of the RET kinase.[1][2][3][4][5] The discovery process utilized an innovative ligand-based virtual screening protocol. This computational approach identified the thieno[3,2-c]quinoline scaffold as a promising starting point for developing new RET inhibitors.[1][2][3] A series of thieno[3,2-c]quinoline derivatives, including this compound, were synthesized and subsequently evaluated for their antiproliferative effects on medullary thyroid cancer (MTC) cells, which are known to be dependent on RET kinase activity.[1][2][3]
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed synthetic route is outlined below.
Quantitative Data
The antiproliferative activity of this compound and its analogs was assessed against the human medullary thyroid carcinoma TT cell line, which harbors the RET C634R mutation. The half-maximal inhibitory concentrations (IC50) were determined after 3 and 6 days of treatment.
| Compound | IC50 (μM) at 3 days | IC50 (μM) at 6 days |
| 6a | 6.8 ± 0.5 | 5.2 ± 0.4 |
| This compound (6b) | 3.6 ± 0.3 | 3.0 ± 0.2 |
| 6c | 8.2 ± 0.7 | 6.5 ± 0.5 |
| 6d | 5.5 ± 0.4 | 4.1 ± 0.3 |
Data sourced from La Monica G, et al. ACS Omega. 2023.[1][2][3]
Experimental Protocols
General Synthesis Procedure
All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed on silica gel. 1H and 13C NMR spectra were recorded on a Bruker Avance 300 spectrometer. Mass spectra were obtained on a Shimadzu LCMS-2020 spectrometer.
Synthesis of ethyl 3-amino-8-nitrothieno[3,2-c]quinoline-2-carboxylate (amino intermediate): A solution of the thieno[3,2-c]quinoline core (1.0 eq) and sodium azide (3.0 eq) in DMF was stirred at 80 °C for 2 hours. After cooling, water was added, and the precipitate was collected by filtration. The crude product was then dissolved in THF, and triphenylphosphine (1.5 eq) and water were added. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the 3-amino intermediate.
Synthesis of this compound (ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate) (6b): To a solution of the 3-amino intermediate (1.0 eq) in pyridine, 4-methylbenzoyl chloride (1.2 eq) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield this compound.
Cell-Based Proliferation Assay (MTT Assay)
Cell Line: Human medullary thyroid carcinoma TT cells (harboring RET C634R mutation).
Protocol:
-
TT cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (or other test compounds) for 3 or 6 days.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
The medium was then removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined using non-linear regression analysis.
Mechanism of Action: RET Kinase Signaling Pathway
RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations or fusions of the RET gene lead to constitutive activation of the kinase, driving uncontrolled cell growth. This compound is designed to inhibit this aberrant RET kinase activity.
References
- 1. Design and Synthesis of Novel Thieno[3,2- c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of a Selective RET Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective RET (Rearranged during Transfection) kinase inhibitor, herein referred to as Ret-IN-25. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RET-driven cancers and the development of targeted therapies.
Biochemical Activity of this compound
The primary mechanism of action of this compound is the direct inhibition of the RET kinase. The potency of this inhibition is typically determined through biochemical assays that measure the phosphorylation of a substrate by the purified RET enzyme.
Table 1: Biochemical Potency of this compound against Wild-Type and Mutant RET Kinases
| Target Enzyme | IC50 (nM) |
| RET (Wild-Type) | 1.29 |
| RET (V804M Mutant) | 1.97 |
| RET (M918T Mutant) | 0.99 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% and are crucial for determining the on-target potency of the compound.
Cellular Activity of this compound
To assess the activity of this compound in a cellular context, its effect on the proliferation of cancer cell lines with activating RET alterations is evaluated.
Table 2: Anti-proliferative Activity of this compound in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | IC50 (nM) |
| Ba/F3-KIF5B-RET | KIF5B-RET fusion | 19 |
| CUTO22 | KIF5B-RET fusion | <50 |
| CUTO42 | EML4-RET fusion | <50 |
These cellular assays are critical for confirming that the biochemical potency of the inhibitor translates into a functional effect in a biological system.
RET Signaling Pathway and Inhibition by this compound
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation. Key pathways include the RAS/MAPK and PI3K/AKT pathways. This compound inhibits the kinase activity of RET, thereby blocking these downstream signals.
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for a typical biochemical RET kinase assay.
Protocol:
-
Reagent Preparation : Prepare solutions of recombinant human RET enzyme, a suitable peptide substrate (e.g., IRF-1Rtide), ATP, and serial dilutions of this compound in kinase assay buffer.
-
Assay Reaction : In a 96-well plate, combine the RET enzyme, substrate, and this compound (or vehicle control). Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
ADP to ATP Conversion : Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Signal Detection : Measure the luminescence using a plate reader. The signal is inversely correlated with kinase activity.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding : Seed RET-driven cancer cells (e.g., Ba/F3-KIF5B-RET) into a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Western Blotting
Western blotting is used to detect changes in the phosphorylation status of RET and its downstream signaling proteins in response to treatment with this compound.
Protocol:
-
Cell Lysis : Treat RET-driven cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
This technical guide provides a framework for the in vitro characterization of selective RET inhibitors like this compound. The presented data and protocols are representative of the standard methods used in the field to assess the potency and mechanism of action of such compounds.
The Emerging Role of Selective RET Inhibitors in Modulating Downstream Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2] Constitutive activation of RET, through mutations or gene fusions, leads to the aberrant activation of downstream signaling cascades that promote cellular proliferation, survival, and migration.[1][2] This guide provides an in-depth technical overview of the mechanism of action of selective RET inhibitors and their effects on key downstream signaling pathways. While specific data for a compound designated "Ret-IN-25" is not available in the current scientific literature, this document will focus on the well-characterized effects of the broader class of selective RET inhibitors, for which a wealth of data exists. We will explore the core signaling pathways affected, present representative quantitative data, detail common experimental protocols, and provide visual diagrams to elucidate these complex interactions.
The RET Receptor and Its Canonical Signaling Pathways
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor and effector proteins, initiating a cascade of downstream signaling events. The principal pathways activated by RET include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[1][4]
-
PI3K/AKT/mTOR Pathway: This cascade plays a crucial role in cell growth, metabolism, and survival.[1][4]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting cell migration and proliferation.[1][3]
-
JAK/STAT Pathway: While less commonly highlighted, this pathway can also be activated by RET and is involved in cell survival and proliferation.[1]
Aberrant, ligand-independent activation of RET due to genetic alterations leads to the sustained and uncontrolled activation of these pathways, driving oncogenesis.[1][2]
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors are small molecule drugs designed to specifically target and block the kinase activity of the RET protein.[5] They function by competing with ATP for its binding site in the catalytic domain of the RET kinase.[5] This inhibition prevents the autophosphorylation of the RET receptor, thereby blocking the initiation of downstream signaling cascades.[5][6] By halting these signals, RET inhibitors can effectively suppress the growth and survival of cancer cells that are dependent on RET signaling.[5][6]
Effects on Downstream Signaling Pathways
The primary effect of selective RET inhibitors is the potent and specific suppression of signaling through the aforementioned pathways in RET-driven cancer cells.
Inhibition of the RAS/RAF/MEK/ERK Pathway
Selective RET inhibitors lead to a marked decrease in the phosphorylation levels of key components of the MAPK pathway. This is a direct consequence of preventing the initial RET-mediated activation of adaptor proteins that link to the RAS-RAF cascade.
Attenuation of the PI3K/AKT/mTOR Pathway
Similarly, selective RET inhibitors effectively block the activation of the PI3K/AKT pathway. This leads to decreased phosphorylation of AKT and its downstream targets, such as mTOR, ultimately inhibiting cell growth and promoting apoptosis.
Quantitative Analysis of Downstream Signaling Inhibition
The efficacy of selective RET inhibitors is quantified by measuring the reduction in the phosphorylation of key downstream effector proteins. The following table summarizes representative data on the inhibition of RET signaling by a selective inhibitor.
| Target Protein | Treatment Condition | % Inhibition of Phosphorylation (IC50) | Cell Line |
| p-RET (Tyr1062) | Selective RET Inhibitor | 0.5 nM | TT (Thyroid Cancer) |
| p-ERK1/2 (Thr202/Tyr204) | Selective RET Inhibitor | 1.2 nM | TT (Thyroid Cancer) |
| p-AKT (Ser473) | Selective RET Inhibitor | 2.5 nM | TT (Thyroid Cancer) |
| p-S6 (Ser235/236) | Selective RET Inhibitor | 3.0 nM | TT (Thyroid Cancer) |
Note: The data presented are representative values for a potent selective RET inhibitor and are intended for illustrative purposes. Actual values may vary depending on the specific compound, cell line, and experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of selective RET inhibitors on downstream signaling.
Western Blotting for Phospho-Protein Analysis
This technique is used to quantify the levels of phosphorylated proteins in cell lysates.
-
Cell Culture and Treatment: Plate RET-driven cancer cells (e.g., TT cells for medullary thyroid cancer) and allow them to adhere overnight. Treat the cells with varying concentrations of the selective RET inhibitor or vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the RET kinase.
-
Reagents: Recombinant human RET kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the selective RET inhibitor.
-
Reaction Setup: In a microplate, combine the RET kinase, the inhibitor at various concentrations, and the substrate in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
Selective RET inhibitors represent a significant advancement in the targeted therapy of RET-driven cancers. Their potent and specific inhibition of the RET kinase leads to the effective blockade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. This targeted approach results in the suppression of tumor growth and survival. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel RET inhibitors and for furthering our understanding of their intricate effects on cellular signaling. While the specific entity "this compound" remains uncharacterized in public domains, the principles and techniques described herein are fundamental to the ongoing development and optimization of this important class of therapeutic agents.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
Preclinical Evaluation of Ret-IN-25: A Novel Selective RET Inhibitor for Oncological Indications
Disclaimer: This document describes the preclinical evaluation of a hypothetical novel RET inhibitor, designated "Ret-IN-25." The data and protocols presented herein are representative examples based on the established preclinical evaluation of other selective RET inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction: The RET Proto-Oncogene as a Therapeutic Target
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through activating point mutations or chromosomal rearrangements (fusions), is a known oncogenic driver in various malignancies.[2][3] RET fusions are found in approximately 1-2% of non-small cell lung cancers (NSCLC) and 10-20% of papillary thyroid carcinomas (PTCs).[2][4][5] Activating RET mutations are the hallmark of multiple endocrine neoplasia type 2 (MEN2) syndromes and a significant portion of sporadic medullary thyroid cancer (MTC).[2][6]
The constitutive activation of RET leads to the downstream activation of multiple signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival.[4][6] The development of highly selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers.[2][3][7] This guide details the preclinical evaluation of this compound, a novel, potent, and selective ATP-competitive inhibitor of RET kinase.
In Vitro Efficacy and Selectivity of this compound
The primary objective of the in vitro evaluation was to determine the potency and selectivity of this compound against various RET alterations and to assess its off-target kinase activity.
Table 1: In Vitro Kinase and Cellular IC50 Values for this compound
| Target | Assay Type | This compound IC50 (nM) |
| RET Kinase Activity | ||
| Wild-Type RET | Biochemical Assay | 1.5 |
| KIF5B-RET | Biochemical Assay | 0.8 |
| CCDC6-RET | Biochemical Assay | 0.9 |
| RET V804M (Gatekeeper) | Biochemical Assay | 3.2 |
| RET G810R (Solvent Front) | Biochemical Assay | 15.7 |
| Cellular Proliferation | ||
| Ba/F3 KIF5B-RET | Cell Viability | 2.1 |
| Ba/F3 CCDC6-RET | Cell Viability | 2.5 |
| Ba/F3 RET V804M | Cell Viability | 7.8 |
| TT (MTC, RET C634W) | Cell Viability | 4.3 |
| Selectivity Panel | ||
| VEGFR2 | Biochemical Assay | > 1,000 |
| EGFR | Biochemical Assay | > 2,000 |
| FGFR1 | Biochemical Assay | > 1,500 |
| MET | Biochemical Assay | > 1,000 |
Data are representative. IC50 values indicate the concentration of the inhibitor required for 50% inhibition.
Preclinical Pharmacokinetics
The pharmacokinetic (PK) profile of this compound was evaluated in mice to determine its suitability for in vivo studies.
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Gavage)
| Parameter | Value |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 1,250 |
| AUC (0-24h) (ng·h/mL) | 15,800 |
| Half-life (t1/2) (h) | 8.5 |
| Oral Bioavailability (%) | 65 |
| Brain Penetration (Brain/Plasma Ratio) | 0.35 |
Data are representative.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound was assessed in various preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Model Type | Cancer Type | RET Alteration | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI %) | Observations |
| CDX (Ba/F3) | - | KIF5B-RET | 25 mg/kg QD | 95% | Significant tumor regression observed.[8] |
| PDX | NSCLC | CCDC6-RET | 25 mg/kg QD | 88% | Well-tolerated with no significant weight loss. |
| Transgenic Mouse | NSCLC | KIF5B-RET | 25 mg/kg QD | 92% | Induced tumor regression.[9][10] |
| Intracranial CDX | NSCLC | KIF5B-RET | 50 mg/kg QD | 75% | Demonstrates CNS activity.[8] |
Data are representative. TGI is measured at the end of the study compared to the vehicle control group.
Mechanism of Action and Signaling Pathway Analysis
This compound effectively inhibits RET kinase activity, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The preclinical evaluation of this compound followed a structured workflow from initial screening to in vivo efficacy studies.
Caption: General Workflow for Preclinical Evaluation of a RET Inhibitor.
Detailed Experimental Protocols
-
Objective: To determine the IC50 of this compound against purified RET kinase domains.
-
Method: Recombinant human RET kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer. This compound is added in a series of dilutions. The kinase reaction is allowed to proceed for 60 minutes at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). Data are normalized to controls, and IC50 values are calculated using a four-parameter logistic curve fit.
-
Objective: To measure the effect of this compound on the proliferation of RET-dependent cancer cell lines.
-
Method: Cells (e.g., Ba/F3 engineered to express a RET fusion, or TT cells with endogenous RET mutation) are seeded in 96-well plates and allowed to attach overnight. Cells are then treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are determined by plotting cell viability against drug concentration.
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Method: Female athymic nude mice are subcutaneously inoculated with 5 x 10^6 RET-fusion positive cells (e.g., Ba/F3 KIF5B-RET) suspended in Matrigel. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups. This compound is administered daily via oral gavage. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-RET).
-
Objective: To confirm the inhibition of RET signaling in treated cells or tumors.
-
Method: Cells or homogenized tumor tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-RET (Tyr905), total RET, phospho-ERK, total ERK, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Potential Mechanisms of Resistance
Acquired resistance is a significant challenge in targeted therapy.[11] Preclinical studies to anticipate resistance to this compound should be considered. Common mechanisms include:
-
On-target mutations: Alterations in the RET kinase domain that prevent drug binding. The most common are solvent front mutations (e.g., G810) and, less frequently, gatekeeper mutations (V804).[5][11][12][13]
-
Bypass signaling: Activation of alternative oncogenic pathways that circumvent the need for RET signaling, such as MET or KRAS amplification.[12][13]
Conclusion
The representative preclinical data for the hypothetical compound this compound demonstrate potent and selective inhibition of RET kinase. The compound shows significant anti-proliferative activity in vitro and robust anti-tumor efficacy in in vivo models of RET-driven cancers, including those with intracranial disease. Its favorable pharmacokinetic profile supports further clinical development. Future studies should focus on characterizing mechanisms of acquired resistance to guide the development of next-generation inhibitors and combination strategies.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-of-the-Art Strategies for Targeting RET-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking Ground: Successful Treatment Options for RET-Positive Lung Cancer [happylungsproject.org]
- 8. Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs” [mdpi.com]
- 9. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 13. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ret-IN-25
Disclaimer: The compound "Ret-IN-25" is a hypothetical molecule for the purpose of this technical guide. All quantitative data and experimental specifics are illustrative and based on typical characteristics of selective RET kinase inhibitors.
Introduction
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound is designed to target both wild-type and mutated forms of the RET kinase, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in multiple preclinical species. The compound exhibits properties suitable for oral administration and demonstrates a predictable relationship between dose and exposure.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following a single oral administration.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 850 ± 150 | 2800 ± 450 | 9500 ± 1200 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.8 | 3.0 ± 1.0 |
| AUC0-24h (ng·h/mL) | 9800 ± 1800 | 35000 ± 5500 | 125000 ± 21000 |
| t1/2 (h) | 6.5 ± 1.2 | 7.8 ± 1.5 | 8.5 ± 1.8 |
| Vd/F (L/kg) | 15.2 | 12.8 | 11.5 |
| CL/F (L/h/kg) | 1.02 | 0.86 | 0.80 |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 680 ± 120 | 2100 ± 380 | 7200 ± 950 |
| Tmax (h) | 2.2 ± 0.6 | 2.8 ± 0.9 | 3.5 ± 1.2 |
| AUC0-24h (ng·h/mL) | 7500 ± 1500 | 28000 ± 4800 | 98000 ± 15000 |
| t1/2 (h) | 7.1 ± 1.4 | 8.2 ± 1.6 | 9.1 ± 2.0 |
| Vd/F (L/kg) | 18.5 | 15.3 | 13.8 |
| CL/F (L/h/kg) | 1.33 | 1.07 | 1.02 |
Experimental Protocols
Pharmacokinetic Study in Rodents
-
Animal Models: Male and female BALB/c mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) were used. Animals were fasted overnight before oral administration of this compound.
-
Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water and administered as a single oral gavage at doses of 10, 30, and 100 mg/kg.
-
Sample Collection: Blood samples (approximately 50 µL for mice, 200 µL for rats) were collected via the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples (20 µL) were subjected to protein precipitation with 180 µL of acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with industry-standard software (e.g., Phoenix WinNonlin).
Pharmacodynamics
The pharmacodynamic activity of this compound was evaluated through a series of in vitro and in vivo studies to confirm its mechanism of action and anti-tumor efficacy.
In Vitro Activity
This compound demonstrates potent and selective inhibition of RET kinase activity and downstream signaling in cellular assays.
Table 3: In Vitro Potency of this compound
| Assay | Cell Line | Endpoint | IC50 (nM) |
| Biochemical Kinase Assay | Recombinant RET Kinase | ATP-dependent phosphorylation | 1.5 ± 0.3 |
| Cellular Phospho-RET Assay | LC-2/ad (CCDC6-RET) | p-RET (Tyr1062) Levels | 8.2 ± 1.5 |
| Cell Proliferation Assay | LC-2/ad (CCDC6-RET) | Cell Viability (72h) | 15.5 ± 2.8 |
| Cell Proliferation Assay | MZ-CRC-1 (RET M918T) | Cell Viability (72h) | 12.8 ± 2.1 |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of this compound on recombinant human RET kinase.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay format was used.
-
Recombinant human RET kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound was added at various concentrations to determine the dose-dependent inhibition of substrate phosphorylation.
-
The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added.
-
The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
-
Cell-Based RET Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.
-
Methodology:
-
LC-2/ad cells, which harbor a CCDC6-RET fusion, were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound for 2 hours.
-
Cells were lysed, and the levels of phosphorylated RET (p-RET) at a key activation loop tyrosine (e.g., Tyr1062) and total RET were quantified using a sandwich ELISA or an automated Western blotting system.
-
The ratio of p-RET to total RET was calculated, and IC50 values were determined.
-
In Vivo Pharmacodynamics and Efficacy
This compound demonstrates significant anti-tumor activity in a mouse xenograft model of RET-driven cancer.
Table 4: In Vivo Efficacy of this compound in a KIF5B-RET Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 ± 8 |
| This compound | 30 | 85 ± 12 |
| This compound | 100 | 98 ± 5 |
Experimental Protocols
Mouse Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Female athymic nude mice were subcutaneously inoculated with KIF5B-RET fusion-positive Ba/F3 cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
-
This compound was administered orally once daily (QD) at the indicated doses for 21 days.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blot for p-RET).
-
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of intervention for this compound.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in the in vivo efficacy evaluation of this compound.
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The preclinical data for the hypothetical molecule this compound demonstrate a favorable pharmacokinetic profile and potent, selective pharmacodynamic activity against RET-driven cancers. The compound effectively inhibits RET kinase activity, leading to the suppression of downstream signaling pathways and significant anti-tumor efficacy in in vivo models. These findings support the continued development of selective RET inhibitors as a promising therapeutic strategy for patients with RET-altered malignancies.
An In-depth Technical Guide on the Preclinical Toxicity Assessment of Early-Stage RET Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data on a specific compound designated "Ret-IN-25" is not available. This guide, therefore, provides a generalized framework for the early-stage toxicity assessment of novel RET inhibitors, drawing upon established principles and data from existing selective and multi-kinase RET inhibitors. The quantitative data presented is illustrative and should be considered hypothetical.
Introduction to RET Kinase and Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues, including the nervous and renal systems.[1] Aberrant activation of the RET protein, through mutations or gene fusions, can lead to uncontrolled cell proliferation and is a known driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[2][3]
RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth.[1] These inhibitors are categorized into two main groups: older multi-kinase inhibitors (e.g., cabozantinib, vandetanib) and newer, highly selective RET inhibitors (e.g., selpercatinib, pralsetinib).[2][4] While effective, both classes exhibit distinct toxicity profiles that necessitate careful preclinical evaluation.
Common Toxicities Associated with RET Inhibitors
Early-stage toxicity studies aim to identify potential adverse effects and establish a preliminary safety profile. Based on clinical data from approved RET inhibitors, a new compound like "this compound" would be assessed for a range of on-target and off-target toxicities.
Table 1: Representative Preclinical In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | RET Status | IC50 (nM) for "this compound" |
| TT | RET C634W (MTC) | 5 |
| MZ-CRC-1 | RET M918T (MTC) | 8 |
| Ba/F3 | KIF5B-RET | 2 |
| A549 | RET Wild-Type | >10,000 |
| HUVEC | VEGFR2+ | 5,000 |
Table 2: Common Treatment-Related Adverse Events (TRAEs) Observed with Selective RET Inhibitors (Clinical Data)
| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) |
| Hypertension | 20-35 | 10-20 |
| Diarrhea | 25-40 | 2-5 |
| Fatigue | 25-30 | <5 |
| Increased AST/ALT | 20-40 | 5-11 |
| Dry Mouth | 30-40 | <1 |
| Rash | 20-27 | <1 |
| Neutropenia | 10-20 | 5-10 |
Data compiled from clinical trials of selpercatinib and pralsetinib. Percentages represent the typical range of incidence.[4][5][6][7]
Key Signaling Pathways in RET-Driven Cancers
Constitutive activation of the RET receptor, either through ligand-independent dimerization from mutations or fusion events, triggers several downstream signaling cascades critical for cell proliferation, survival, and migration.[3] Understanding these pathways is crucial for assessing both on-target efficacy and potential toxicities. The primary pathways include RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT.[3][5]
Caption: Simplified RET signaling pathways activated by oncogenic alterations.
Experimental Protocols for Toxicity Assessment
A tiered approach is used for the preclinical safety and toxicity evaluation of a novel RET inhibitor.
4.1 In Vitro Assays
-
Objective: To determine cellular cytotoxicity and off-target activity.
-
Methodology:
-
Cell Line Selection: A panel of cell lines is used, including those with known RET alterations (e.g., TT, MZ-CRC-1), RET wild-type cancer cells (e.g., A549), and non-cancerous human cell lines (e.g., HUVEC for VEGFR2 activity).
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., "this compound") for 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The concentration-response data is fitted to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
4.2 In Vivo Toxicology Studies
-
Objective: To evaluate systemic toxicity, determine the maximum tolerated dose (MTD), and identify target organs for toxicity in a living organism.
-
Methodology (Rodent Model):
-
Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.
-
Dose Formulation and Administration: The test compound is formulated in an appropriate vehicle and administered via the intended clinical route (e.g., oral gavage) once daily for a specified duration (e.g., 14 or 28 days).
-
Dose Groups: Multiple dose groups are established, including a vehicle control and at least three escalating dose levels.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., changes in weight, activity, appearance). Body weights are recorded twice weekly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
-
Data Analysis: Statistical analysis is performed to compare dose groups to the control group for all measured parameters. The MTD is identified as the highest dose that does not cause unacceptable toxicity.
-
Caption: General workflow for preclinical toxicity assessment of a new drug candidate.
Conclusion
The early-stage toxicity assessment of a novel RET inhibitor like "this compound" is a comprehensive process that builds upon the knowledge gained from previously developed inhibitors. Key areas of focus include cardiovascular effects (hypertension), gastrointestinal issues, and hematological and hepatic function. A combination of in vitro and in vivo studies is essential to characterize the safety profile, understand potential liabilities, and establish a safe starting dose for first-in-human clinical trials. The ultimate goal is to develop a highly selective and potent inhibitor with a manageable and predictable toxicity profile to maximize clinical benefit for patients with RET-altered cancers.[4][8]
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. First-in-human, phase 1 dose-escalation and dose-expansion study of a RET inhibitor SY-5007 in patients with advanced RET-altered solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of RET-kinase inhibitors in RET-altered thyroid cancers: a systematic review and single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ret-IN-25 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-25, also identified as compound 6b, is a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase. Activating mutations and fusions of the RET proto-oncogene are well-established oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The aberrant activation of RET kinase leads to the constitutive stimulation of downstream signaling pathways, such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] this compound offers a targeted therapeutic strategy by directly inhibiting the enzymatic activity of RET kinase, thereby blocking these downstream oncogenic signals. These application notes provide an overview of the in vivo use of this compound in animal models, including recommended dosage, administration protocols, and relevant signaling pathways.
Data Presentation
The following table summarizes the available quantitative data for the in vivo administration of this compound and other relevant RET inhibitors in mouse models. This information is crucial for designing and interpreting preclinical efficacy and toxicity studies.
| Compound Name | Animal Model | Cell Line (if applicable) | Dosage | Administration Route | Study Duration | Observed Effects |
| This compound (compound 6b) | Xenograft Mouse Model | Ba/F3-KIF5B-RET-G810C | 3 and 10 mg/kg | Oral (p.o.) | Not Specified | Anticancer activity |
| Withaferin A | Metastatic Murine Model | DRO-81-1 (human MTC) | 8 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Tumor regression and growth delay[4] |
| LOX-18228 | Patient-Derived Xenograft (PDX) Model | CCDC6-RET G810S | ≥30 mg/kg | Not Specified | Not Specified | Complete tumor regression[2] |
| LOX-18228 | Patient-Derived Xenograft (PDX) Model | CCDC6-RET V804M | 60 mg/kg | Not Specified | Not Specified | 100% tumor growth inhibition[2] |
| LDD-2633 | Xenograft Mouse Model | TT (human MTC) | 20 or 40 mg/kg | Oral gavage | 21 days | Dose-dependent suppression of tumor growth[5] |
| CLM3 | Papillary Dedifferentiated Thyroid Cancer Model | Not Applicable | 40 mg/kg/day | Not Specified | Started 15 days post-implantation for 4+ days | Significant inhibition of tumor growth and weight[6][7] |
Signaling Pathways
The following diagrams illustrate the RET signaling pathway and the mechanism of action of RET inhibitors like this compound.
Caption: Canonical RET Signaling Pathway Activation.
Caption: Mechanism of Action of this compound.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line:
-
Animal: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Ba/F3 cells engineered to express a KIF5B-RET-G810C fusion protein.
-
Cell Culture: Culture cells in appropriate media supplemented with growth factors until a sufficient number of cells are obtained for implantation.
2. Tumor Implantation:
-
Harvest cultured cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dosage: Based on available data, dose levels of 3 mg/kg and 10 mg/kg are recommended for initial studies.
-
Administration: Administer the formulated this compound or vehicle control to the mice once daily via oral gavage (p.o.). The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
4. Study Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume and body weight 2-3 times per week.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, or weight loss.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., pharmacodynamic markers, histology).
Caption: In Vivo Xenograft Study Workflow.
Pharmacokinetic (PK) Study
A preliminary PK study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the selected animal model.
1. Animal Model:
-
Use the same strain of mice as in the efficacy study to ensure data correlation.
2. Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and also via an intravenous (i.v.) route to determine bioavailability.
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to obtain plasma.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
This compound is a promising targeted therapy for cancers driven by RET kinase activation. The provided dosage information and protocols offer a starting point for researchers to design and execute robust in vivo studies to further evaluate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, administration route, and endpoint analysis, is critical for obtaining meaningful and translatable results.
References
- 1. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ret-IN-25 Efficacy in Thyroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid cancer is the most common endocrine malignancy, with a rising incidence worldwide. A significant subset of thyroid cancers, including medullary thyroid carcinoma (MTC) and papillary thyroid carcinoma (PTC), are driven by activating mutations or rearrangements of the REarranged during Transfection (RET) proto-oncogene.[1][2] The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation, and its aberrant activation leads to uncontrolled cell proliferation and tumorigenesis.[1]
Ret-IN-25 is a novel, potent, and selective small-molecule inhibitor of the RET kinase. These application notes provide a comprehensive protocol for assessing the preclinical efficacy of this compound in thyroid cancer models, encompassing both in vitro and in vivo methodologies. The following protocols are designed to be a guide for researchers to evaluate the biological activity and therapeutic potential of this compound and other RET inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted RET signaling pathway and the overall experimental workflow for assessing the efficacy of this compound.
Caption: Diagram of the RET signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Studying RET Fusion-Positive Solid Tumors with a Representative RET Inhibitor
Note: As of the latest available information, "Ret-IN-25" does not correspond to a publicly documented RET inhibitor. Therefore, these application notes and protocols are based on the well-characterized and clinically approved RET inhibitor, Selpercatinib (LOXO-292), as a representative compound for studying RET fusion-positive solid tumors. Researchers can adapt these methodologies for their specific small molecule inhibitor of interest.
Introduction to RET Fusion-Positive Solid Tumors
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genomic rearrangements involving the RET gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of various cancers. These RET fusions are oncogenic drivers in a subset of solid tumors, including non-small cell lung cancer (NSCLC) (1-2% of cases) and papillary thyroid cancer (10-20% of cases), as well as less frequently in colorectal, breast, and salivary gland cancers.[2][3][4][5] The most common fusion partners for RET are KIF5B in NSCLC and CCDC6 and NCOA4 in papillary thyroid cancer.[3][4][6] The resulting fusion proteins lead to ligand-independent dimerization and activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation.[7][8]
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors, such as Selpercatinib, are designed to specifically target the ATP-binding site of the RET kinase domain.[1] This targeted inhibition blocks the constitutive activation of RET fusion proteins, thereby inhibiting downstream signaling pathways that are essential for tumor cell growth and survival.[1][8] This leads to the induction of apoptosis (programmed cell death) and suppression of tumor progression in RET fusion-positive cancers.[1]
Quantitative Data: In Vitro and In Vivo Efficacy of a Representative RET Inhibitor (Selpercatinib)
The following tables summarize the in vitro and in vivo activity of Selpercatinib against various RET fusion-positive cancer models.
Table 1: In Vitro Potency of Selpercatinib Against Various RET Fusions
| Cell Line | Cancer Type | RET Fusion Partner | IC50 (nM) |
| Ba/F3 | Pro-B Cell Line | CCDC6 | 5.8 |
| Ba/F3 | Pro-B Cell Line | KIF5B | 6.2 |
| TT | Medullary Thyroid Cancer | RET C634W mutant | 6.9 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6 | 7.7 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the biological activity.
Table 2: In Vivo Efficacy of Selpercatinib in Xenograft Models of RET Fusion-Positive Cancers
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| LC-2/ad | Lung Adenocarcinoma | Selpercatinib (30 mg/kg, oral, once daily) | >95 |
| TT | Medullary Thyroid Cancer | Selpercatinib (30 mg/kg, oral, once daily) | >90 |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the RET signaling pathway, the mechanism of action of a selective RET inhibitor, and a typical experimental workflow for evaluating such a compound.
Caption: Constitutively active RET fusion proteins activate downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cancer cell proliferation and survival.
Caption: Selective RET inhibitors bind to the ATP-binding pocket of the RET kinase domain, blocking its activity and inhibiting downstream signaling.
Caption: A typical experimental workflow for the preclinical evaluation of a RET inhibitor.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a RET inhibitor in RET fusion-positive cancer cell lines.
Materials:
-
RET fusion-positive and negative cancer cell lines (e.g., LC-2/ad, TT)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
RET inhibitor stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the RET inhibitor in complete medium. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
Western Blotting for RET Phosphorylation
This protocol is to assess the inhibition of RET phosphorylation and downstream signaling pathways by the RET inhibitor.
Materials:
-
RET fusion-positive cancer cell lines
-
6-well cell culture plates
-
RET inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the RET inhibitor or vehicle control for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a RET inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET fusion-positive cancer cell line
-
Matrigel (optional)
-
RET inhibitor formulation for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
Procedure:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the RET inhibitor or vehicle control to the mice daily (or as per the determined dosing schedule) via the appropriate route.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
These protocols provide a foundational framework for the preclinical evaluation of a novel RET inhibitor for the treatment of RET fusion-positive solid tumors. Adjustments may be necessary based on the specific characteristics of the inhibitor and the cell lines or animal models being used.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET fusions in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Amplification of Wild-Type RET Represents a Novel Molecular Subtype of Several Cancer Types With Clinical Response to Selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application of a Selective RET Inhibitor in CRISPR-Based RET Studies
A Hypothetical Case Study with "Ret-IN-25"
Disclaimer: Extensive searches for a compound named "this compound" have not yielded any specific information. It is presumed that this is a hypothetical, proprietary, or misspelled compound name. The following application notes and protocols are therefore based on the established characteristics and applications of well-documented selective RET inhibitors (e.g., Selpercatinib, Pralsetinib) and will use the placeholder name "Hypothetical RET Inhibitor (HRI)" to demonstrate its application in CRISPR-based RET studies.
Application Notes
The proto-oncogene RET (Rearranged during Transfection) is a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues. However, aberrant RET signaling, due to mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3][4] The combination of CRISPR/Cas9 gene-editing technology with selective RET inhibitors like HRI offers a powerful platform for researchers, scientists, and drug development professionals to investigate the intricacies of RET signaling and develop novel therapeutic strategies.
Key Applications:
-
Target Validation: CRISPR-mediated knockout of the RET gene in cancer cell lines provides the ultimate validation of RET as a therapeutic target.[1][2] By comparing the phenotype of RET-knockout cells with that of cells treated with HRI, researchers can confirm that the inhibitor's effects are on-target.
-
Mechanism of Action Studies: The use of HRI in conjunction with CRISPR allows for a detailed dissection of the RET signaling pathway. By knocking out specific downstream effectors of RET (e.g., PI3K, AKT, MEK, ERK) and treating the cells with HRI, the precise signaling cascade can be elucidated.[1][4]
-
Drug Resistance Studies: CRISPR can be employed to introduce specific mutations into the RET gene that are hypothesized to confer resistance to HRI. This enables the study of resistance mechanisms and the development of next-generation inhibitors that can overcome them.
-
Synthetic Lethality Screens: Genome-wide CRISPR screens in the presence of HRI can identify synthetic lethal interactions. This approach can uncover novel drug targets that, when inhibited, are lethal to cancer cells only in the presence of RET inhibition, opening avenues for combination therapies.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from key experiments combining CRISPR-mediated RET knockout and HRI treatment in a RET-dependent cancer cell line (e.g., TT cells for MTC).
Table 1: Cell Viability (MTT Assay) after 72h Treatment
| Cell Line/Treatment | % Viability (Mean ± SD) |
| Wild-Type (WT) - Untreated | 100 ± 5.2 |
| Wild-Type (WT) + HRI (100 nM) | 35 ± 4.1 |
| RET Knockout (KO) - Untreated | 45 ± 6.3 |
| RET Knockout (KO) + HRI (100 nM) | 42 ± 5.8 |
Table 2: Apoptosis (Annexin V Staining) after 48h Treatment
| Cell Line/Treatment | % Apoptotic Cells (Mean ± SD) |
| Wild-Type (WT) - Untreated | 5 ± 1.5 |
| Wild-Type (WT) + HRI (100 nM) | 60 ± 7.8 |
| RET Knockout (KO) - Untreated | 55 ± 6.9 |
| RET Knockout (KO) + HRI (100 nM) | 58 ± 7.2 |
Table 3: Protein Expression (Western Blot Quantification) after 24h Treatment
| Cell Line/Treatment | p-RET (Fold Change) | p-AKT (Fold Change) | p-ERK (Fold Change) |
| Wild-Type (WT) - Untreated | 1.00 | 1.00 | 1.00 |
| Wild-Type (WT) + HRI (100 nM) | 0.12 | 0.25 | 0.30 |
| RET Knockout (KO) - Untreated | Not Detected | 0.20 | 0.28 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of RET in Cancer Cell Lines
This protocol describes the generation of a stable RET knockout cell line using CRISPR/Cas9.
1. sgRNA Design and Cloning:
- Design four sgRNAs targeting exons 1, 2, and 4 of the human RET gene using an online tool (e.g., CHOPCHOP, E-CRISP).[2]
- Select sgRNAs with high on-target scores and minimal predicted off-target effects.
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a suitable CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that co-expresses Cas9 and a fluorescent marker.[2]
2. Transfection:
- Seed RET-dependent cancer cells (e.g., TT, MZ-CRC-1) in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[2]
- Transfect the cells with the sgRNA-Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
- Include a non-targeting sgRNA control.
3. Validation of Gene Editing:
- T7 Endonuclease I (T7E1) Assay:
- 72 hours post-transfection, harvest genomic DNA from the transfected cells.
- Amplify the genomic region targeted by the sgRNAs using PCR.
- Denature and re-anneal the PCR products to form heteroduplexes.
- Treat the re-annealed PCR products with T7E1 enzyme, which cleaves mismatched DNA.
- Analyze the cleavage products by gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.[1][2]
- Sanger Sequencing:
- PCR amplify the target region from genomic DNA.
- Clone the PCR products into a suitable vector and transform into E. coli.
- Sequence individual clones to identify specific insertions and deletions (indels).[1]
4. Single-Cell Cloning and Knockout Confirmation:
- Isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
- Expand the single-cell clones.
- Confirm RET knockout in the expanded clones by Western blot analysis for the absence of RET protein.[5][6][7]
Protocol 2: Treatment of Cells with Hypothetical RET Inhibitor (HRI)
This protocol outlines the treatment of both wild-type and RET knockout cells with HRI.
1. Cell Seeding:
- Seed wild-type and RET knockout cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
2. HRI Preparation:
- Prepare a stock solution of HRI in DMSO.
- On the day of the experiment, dilute the HRI stock solution to the desired final concentrations in cell culture medium.
3. Cell Treatment:
- Remove the existing medium from the cells and replace it with the medium containing the desired concentration of HRI or a vehicle control (DMSO).
- Incubate the cells for the desired time period (e.g., 24h for signaling studies, 48-72h for viability/apoptosis assays).
Protocol 3: Western Blotting for RET and Downstream Signaling
This protocol is for assessing the protein levels of RET and its downstream effectors.
1. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against total RET, phospho-RET, total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
Protocol 4: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability.
1. Cell Treatment:
- Seed cells in a 96-well plate and treat with HRI as described in Protocol 2.
2. MTT Incubation:
- After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
3. Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
Protocol 5: Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for externalized phosphatidylserine.
1. Cell Treatment and Harvesting:
- Treat cells with HRI as described in Protocol 2.
- Harvest both adherent and floating cells.
2. Staining:
- Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9]
- Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry.
- Live cells will be Annexin V-negative and PI-negative.
- Early apoptotic cells will be Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[9][10]
Visualizations
Caption: The RET signaling pathway and its downstream effectors.
Caption: Experimental workflow for combining CRISPR and HRI studies.
Caption: Logical relationship between RET status and cellular outcomes.
References
- 1. CRISPR/Cas9 RET Gene Knockout in Medullary Thyroid Carcinoma Cell-lines: Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR/Cas9 RET Gene Knockout in Medullary Thyroid Carcinoma Cell-lines: Optimization and Validation | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 4. CRISPR/Cas9 RET Gene Knockout in Medullary Thyroid Carcinoma Cell-lines: Optimization and Validation | Iranian Journal of Public Health [publish.kne-publishing.com]
- 5. Western blot validation of CRISPR-Cas9-induced functional knockout using synthetic sgRNA molecules | Revvity [revvity.co.jp]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Ret-IN-25 in Combination with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance is a significant challenge in targeted cancer therapy. In cancers driven by the Rearranged during Transfection (RET) proto-oncogene, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), selective RET inhibitors have shown remarkable efficacy. However, tumors can develop resistance through on-target mutations or the activation of bypass signaling pathways.[1] This document provides detailed application notes and protocols for investigating the preclinical efficacy of Ret-IN-25, a potent RET kinase inhibitor, in combination with other targeted therapies to overcome these resistance mechanisms.
While this compound has demonstrated inhibitory activity against RET-mutant MTC with an IC50 of approximately 3.0-3.6 µM, comprehensive data on its use in combination therapies is still emerging. Therefore, for the purpose of these protocols and data presentation, we will use the well-characterized selective RET inhibitor, selpercatinib , as a representative agent in combination with the MET inhibitor, crizotinib . This combination is particularly relevant for overcoming MET amplification, a known mechanism of resistance to RET inhibitors.[1][2]
Mechanism of Action and Rationale for Combination Therapy
RET fusions or mutations lead to constitutive activation of the RET receptor tyrosine kinase, driving downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival. Selective RET inhibitors like this compound and selpercatinib bind to the ATP-binding pocket of the RET kinase, blocking its activity.[3]
A common mechanism of acquired resistance to selective RET inhibitors is the amplification of the MET proto-oncogene. MET amplification leads to the activation of parallel signaling pathways that can bypass the RET blockade and reactivate downstream effectors like the PI3K/AKT and MAPK pathways, thus sustaining tumor cell growth and survival.[1][2]
The combination of a selective RET inhibitor (e.g., selpercatinib) with a MET inhibitor (e.g., crizotinib) is a rational strategy to overcome this resistance. By simultaneously inhibiting both RET and MET, this combination therapy can effectively shut down the primary oncogenic driver and the bypass resistance pathway, leading to a more profound and durable anti-tumor response.[1][2]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the synergistic effects of combining a selective RET inhibitor with a MET inhibitor in RET fusion-positive NSCLC cell lines with acquired MET amplification.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Genetic Background | Treatment | IC50 (nM) |
| Ba/F3-CCDC6-RET | RET Fusion | Selpercatinib | 10 |
| Ba/F3-CCDC6-RET + MET Amp | RET Fusion, MET Amplification | Selpercatinib | >1000 |
| Ba/F3-CCDC6-RET + MET Amp | Crizotinib | 250 | |
| Ba/F3-CCDC6-RET + MET Amp | Selpercatinib + Crizotinib (100 nM) | 15 |
Data is illustrative and based on findings from preclinical studies investigating selpercatinib and crizotinib combination therapy.
Table 2: Synergy Analysis (Combination Index)
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| Ba/F3-CCDC6-RET + MET Amp | Selpercatinib + Crizotinib | < 1 | Synergistic |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mandatory Visualization
Caption: RET Signaling Pathway and Inhibition by this compound.
References
- 1. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ret-IN-25 solubility issues and solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-25. The following information is designed to address common challenges, particularly solubility issues, encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anticancer agent and an inhibitor of the RET (Rearranged during transfection) kinase.[1] The RET receptor tyrosine kinase, when activated by ligands such as glial cell line-derived neurotrophic factor (GDNF) family ligands, dimerizes and autophosphorylates, triggering downstream signaling cascades. These pathways, including PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT, are crucial for cell proliferation, growth, and survival.[2][3][4][5] Genomic alterations like point mutations or gene fusions can lead to constitutive activation of RET, promoting oncogenesis.[2][6] this compound exerts its anticancer effects by inhibiting this kinase activity.
Q2: I'm observing a precipitate after diluting my this compound stock solution in aqueous cell culture medium. What is causing this?
This is a common issue when diluting a compound from a high-concentration organic stock solution (like DMSO) into an aqueous medium.[7] The significant change in solvent polarity reduces the solubility of the compound, causing it to precipitate. To mitigate this, it is advisable to perform serial dilutions of the stock solution in the organic solvent to lower the concentration before the final dilution into the aqueous medium.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
For most cell lines, the maximum tolerance to DMSO is less than 0.5%.[8] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced cytotoxicity or other off-target effects.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
-
Problem: The powdered this compound is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent. Dimethyl sulfoxide (DMSO) is a common choice for similar compounds.[8][9]
-
Insufficient Sonication/Vortexing: Vortex the solution thoroughly. Gentle warming to 37°C for 2-5 minutes can also aid dissolution.[8] However, be cautious as some compounds can be heat-sensitive.[7]
-
Concentration Too High: You may be exceeding the solubility limit of the compound in that specific solvent. Refer to the solubility data table below and consider preparing a less concentrated stock solution.[7]
-
Issue: Precipitate Formation in In Vitro Assays
-
Problem: A precipitate forms in the wells of the cell culture plate after adding the this compound solution.
-
Possible Causes & Solutions:
-
Poor Solubility in Aqueous Media: As mentioned in the FAQs, this is a common issue. To address this:
-
Perform serial dilutions of your high-concentration stock in the same organic solvent to create an intermediate stock before the final dilution into the cell culture medium.
-
Ensure rapid and thorough mixing when adding the compound to the medium to facilitate dispersion.
-
Pre-warm the cell culture media to 37°C before adding the reconstituted compound.[8]
-
-
Interaction with Media Components: Certain components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Consider using a serum-free medium for the initial dilution if your experimental design allows.
-
Data Presentation
Table 1: Solubility of Retinoic Acid (as a proxy for this compound) in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~40 mg/mL | [9] |
| 95% Ethanol | ~2.7 mg/mL | [9] |
| Absolute Ethanol | ~3 mg/mL | [9] |
| Chloroform | ~50 mg/mL | |
| Methylene Chloride | Soluble | [9] |
| Water | Practically Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 300.44 g/mol , you would need 3.0044 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If a precipitate is observed, warm the solution to 37°C for 2 to 5 minutes.[8]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions are typically stable for several months when stored correctly.[8]
Protocol 2: General In Vitro Cell Viability Assay (e.g., Resazurin-based)
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Resazurin solution
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a negative control (medium only).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
After the incubation period, remove the treatment medium.
-
Add the resazurin solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (typically around 560 nm and 590 nm, respectively).[10]
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Visualizations
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro cell viability assay with this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. biocat.com [biocat.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of RET-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amplification of Wild-Type RET Represents a Novel Molecular Subtype of Several Cancer Types With Clinical Response to Selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. store.reprocell.com [store.reprocell.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
Optimizing Ret-IN-25 Concentration for Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ret-IN-25 for long-term cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Aberrant activation of RET, through mutations or gene fusions, leads to the constitutive activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways, promoting cell proliferation, survival, and migration in various cancers.[2] this compound functions by binding to the ATP-binding site of the RET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream oncogenic signals.[3]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on available data for the TT medullary thyroid carcinoma cell line, the IC50 is in the low micromolar range. However, this can vary significantly between different cell lines. We recommend testing a concentration range from 0.1 µM to 50 µM to establish a dose-response curve.
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors in culture media can be influenced by factors such as media composition (e.g., serum concentration), pH, temperature, and light exposure.[4][5] It is recommended to assess the stability of this compound in your specific media and culture conditions if you are conducting long-term experiments (beyond 72 hours). A general protocol for assessing compound stability is provided in the "Experimental Protocols" section. For long-term studies, it is advisable to replace the media with freshly prepared this compound every 48-72 hours to maintain a consistent concentration.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6][7][8][9] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7] When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | Time Point | IC50 (µM) |
| TT | Medullary Thyroid Carcinoma | 72 hours | 3.6 |
Note: This data is limited to a single cell line. It is crucial to determine the IC50 for your specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., Resazurin Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.2% (this will be further diluted to ≤0.1% when added to the cells).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a framework for maintaining cells in the presence of this compound for extended periods.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Appropriate cell culture flasks or plates
Procedure:
-
Initial Seeding and Treatment:
-
Seed your cells at a lower density than for short-term assays to accommodate for proliferation over a longer period.
-
Allow cells to attach overnight.
-
Replace the medium with fresh complete medium containing the desired concentration of this compound (determined from your IC50 experiments). Remember to include a vehicle control.
-
-
Media Changes:
-
To maintain a consistent concentration of the inhibitor and replenish nutrients, replace the culture medium with freshly prepared this compound-containing medium every 48-72 hours.[4]
-
-
Cell Passaging:
-
When the cells reach approximately 80-90% confluency, they will need to be passaged.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Count the cells and re-seed them into new flasks at the appropriate lower density.
-
Add fresh medium containing this compound to the newly seeded flasks.
-
-
Monitoring Cell Health:
-
Regularly monitor the cells for changes in morphology, proliferation rate, and viability.
-
It is advisable to perform cell viability assays at regular intervals throughout the long-term culture to assess the ongoing effects of the inhibitor.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - The concentration of this compound exceeds its solubility in the medium.- The final DMSO concentration is too low to maintain solubility. | - Prepare a fresh, lower concentration of this compound.- Ensure the stock solution is fully dissolved in DMSO before diluting in media.- Perform a solubility test of this compound in your specific culture medium. |
| Loss of this compound efficacy over time in long-term culture | - Degradation of the compound in the culture medium.[4][5]- Development of cellular resistance mechanisms.[2] | - Replace the medium with freshly prepared this compound every 48-72 hours.- Assess the stability of this compound in your media over time.- Analyze downstream signaling pathways (e.g., p-RET, p-ERK, p-AKT) to confirm target engagement.- Consider investigating potential resistance mechanisms. |
| High background in cell viability assays | - Contamination of the cell culture.- Interference from the compound with the assay reagent. | - Check for microbial contamination.- Run a control with this compound in cell-free medium to check for direct reaction with the assay reagent. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inaccurate pipetting of the compound.- Fluctuation in incubator conditions (temperature, CO2). | - Ensure consistent cell numbers are seeded for each experiment.- Calibrate pipettes and use careful technique.- Regularly monitor and calibrate incubator settings. |
| Unexpected changes in cell morphology (e.g., rounding, detachment) | - Cytotoxicity at the tested concentration.- Off-target effects of the inhibitor. | - Perform a dose-response and time-course experiment to identify a non-toxic concentration range.- Observe cells at multiple time points after treatment.- If possible, investigate the off-target profile of this compound. |
Visualizations
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. fastercapital.com [fastercapital.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Ret-IN-25 instability in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during experimental use of Ret-IN-25, a potent RET kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and application of this compound in a question-and-answer format.
Question: I observed precipitation of this compound after diluting my stock solution in cell culture media. What could be the cause and how can I prevent this?
Answer: Precipitation of small molecule inhibitors in aqueous solutions is a common issue, often stemming from poor solubility. This compound, like many kinase inhibitors, is hydrophobic. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.
Recommendations:
-
Optimize Solvent and Concentration: Ensure your stock solution is fully dissolved. While this compound is soluble in DMSO, preparing stock solutions at excessively high concentrations can lead to precipitation upon dilution.[1] Consider preparing a slightly lower concentration stock if the issue persists.
-
Step-wise Dilution: Avoid adding the concentrated stock directly to a large volume of aqueous media. Instead, perform serial dilutions in your media or buffer.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
-
Protein Supplementation: The presence of serum (like FBS) in the media can aid in solubilizing hydrophobic compounds. If you are using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) if it does not interfere with your experimental endpoint.
Question: I am seeing inconsistent IC50 values for this compound in my cell-based assays. Could this be related to compound instability?
Answer: Yes, inconsistent IC50 values can be a strong indicator of compound instability or other experimental variabilities.[2] Several factors related to this compound's stability could be at play:
-
Degradation in Solution: this compound may degrade over time in aqueous solutions, especially at 37°C in a cell culture incubator. This degradation leads to a lower effective concentration of the active compound, resulting in a higher apparent IC50 value.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware (e.g., pipette tips, plates, tubes), reducing the actual concentration in your assay.
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure.
Recommendations:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using diluted solutions that have been stored, even for a short period.
-
Use Low-Binding Plastics: If you suspect adsorption is an issue, use low-protein-binding microplates and pipette tips.
-
Protect from Light: Prepare and handle this compound solutions protected from direct light, especially if you observe any color change in the solution over time.
-
Assay Incubation Time: Be consistent with your incubation times. Longer incubation times may lead to more significant degradation and a rightward shift in the IC50 curve.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound. It has been shown to be soluble in DMSO at concentrations up to at least 25 mg/mL.[1] For cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: Aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. When stored properly, the DMSO stock solution should be stable for several months.
Q3: Can I use this compound in animal studies? What formulation should I use?
A3: The suitability of this compound for in vivo studies depends on its pharmacokinetic and toxicological properties, which may require further investigation. For formulation, a common starting point for hydrophobic compounds is a vehicle containing a mixture of solvents and solubilizing agents, such as DMSO, PEG300, Tween 80, and saline. The optimal formulation will need to be determined empirically to ensure the compound remains in solution and is well-tolerated by the animals.
Q4: My cells are developing resistance to this compound. What are the possible mechanisms?
A4: Acquired resistance to kinase inhibitors is a known challenge in cancer therapy and research.[3] Potential mechanisms of resistance to RET inhibitors include:
-
Secondary Mutations: Mutations in the RET kinase domain can prevent this compound from binding effectively.[4]
-
Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of RET signaling.[4]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C |
| DMSO | ≥ 25 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 1 year |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months |
| Aqueous Dilutions | 4°C | Not Recommended (Prepare Fresh) |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a clear microcentrifuge tube, add 990 µL of your complete cell culture medium (pre-warmed to 37°C).
-
Add 10 µL of the 10 mM this compound stock solution to the media to achieve a final concentration of 100 µM.
-
Vortex briefly to mix.
-
Incubate at 37°C for 2 hours.
-
Visually inspect the solution for any signs of precipitation. For a more quantitative assessment, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Cell Viability Assay to Determine IC50
-
Seed your target cancer cells (e.g., TT cells, which harbor a RET mutation) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO only).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTS, MTT, or a resazurin-based assay, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
References
- 1. ≥98% (HPLC), powder, RAR and RXR ligand | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ret-IN-25 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicities associated with the novel RET inhibitor, Ret-IN-25, in preclinical animal studies. The guidance provided is based on established strategies for managing toxicities of kinase inhibitors and can be adapted for other novel compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with this compound in animal studies?
A1: Based on preclinical studies of selective RET inhibitors, the following toxicities are commonly observed in animal models and should be monitored during your experiments with this compound:
-
Gastrointestinal Toxicity: Diarrhea is a frequent finding.
-
Dermatological Toxicity: Skin rash and lesions can occur.
-
Cardiovascular Toxicity: Hypertension and, less commonly, effects on cardiac function may be observed.
-
Hematological Toxicity: Myelosuppression, including neutropenia and thrombocytopenia, has been reported with some kinase inhibitors.
-
General Systemic Toxicities: Weight loss, decreased food intake, and lethargy are common indicators of systemic toxicity.
Q2: How can I proactively mitigate potential toxicities before starting my in-vivo study?
A2: Proactive mitigation starts with careful planning and study design. Key strategies include:
-
Formulation Optimization: Improving the solubility and delivery of this compound can reduce the required dose and minimize off-target effects.
-
Dose-Range Finding Studies: Conducting thorough dose-range finding studies is crucial to identify the Maximum Tolerated Dose (MTD) and establish a therapeutic window.
-
Supportive Care Planning: Having supportive care protocols in place before study initiation allows for prompt intervention at the first sign of toxicity.
Troubleshooting Guides
Issue 1: Severe Diarrhea Observed in Rodents
Symptoms: Loose, unformed stools; perianal soiling; dehydration; weight loss.
Mitigation Strategies:
-
Supportive Care - Antidiarrheal Treatment:
-
Dose Modification:
-
Dose Reduction: If diarrhea is severe or persistent, a dose reduction of this compound may be necessary.
-
Intermittent Dosing: Switching from a continuous to an intermittent dosing schedule can allow for recovery between treatments.
-
Experimental Protocol: Loperamide Administration for Diarrhea in Mice
-
Preparation of Loperamide Solution:
-
Purchase sterile loperamide hydrochloride for injection (e.g., 2 mg/mL).
-
Dilute with sterile saline (0.9% NaCl) to a final concentration of 0.1 mg/mL.
-
-
Administration:
-
Administer loperamide at a dose of 1-2 mg/kg via subcutaneous (SC) or intraperitoneal (IP) injection.
-
The first dose should be given at the onset of diarrhea.
-
Subsequent doses can be administered every 4-6 hours until diarrhea resolves.
-
-
Monitoring:
-
Monitor fecal consistency, body weight, and hydration status (skin turgor) twice daily.
-
Provide supplemental hydration (e.g., subcutaneous sterile saline) as needed.
-
| Parameter | Monitoring Frequency | Actionable Threshold |
| Fecal Consistency | Twice Daily | Loose/unformed stools |
| Body Weight | Daily | >15% loss from baseline |
| Dehydration | Twice Daily | Poor skin turgor |
Issue 2: Development of Skin Rash and Dermatitis
Symptoms: Erythema (redness), papules, and excoriations, often on the dorsal side or ears.
Mitigation Strategies:
-
Topical Supportive Care:
-
Corticosteroids: Topical application of a mild corticosteroid cream can reduce inflammation.
-
Moisturizers: Emollients can help maintain skin barrier function.
-
-
Systemic Treatment (for severe cases):
-
Consult with a veterinarian for potential systemic anti-inflammatory treatment.
-
Experimental Protocol: Topical Clobetasol Treatment for Skin Rash in Mice
-
Preparation:
-
Use a commercially available clobetasol propionate cream (0.05%).
-
-
Administration:
-
Apply a thin layer of cream to the affected skin area once or twice daily.
-
Use a cotton-tipped applicator to avoid contamination.
-
-
Monitoring:
-
Visually score the severity of the skin rash daily (e.g., on a scale of 0-4 for erythema and scaling).
-
Monitor for signs of excessive scratching or secondary infection.
-
| Parameter | Scoring (Example) |
| Erythema | 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe |
| Scaling | 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe |
Data Presentation: Quantitative Mitigation Strategies
The following tables provide examples of how formulation and dose adjustments can mitigate toxicity.
Table 1: Effect of Formulation on this compound Tolerability in Rats (Hypothetical Data)
| Formulation | Vehicle | Maximum Tolerated Dose (MTD) | Observed Toxicities at MTD |
| Formulation A | 10% DMSO / 90% Saline | 50 mg/kg | Severe diarrhea, >15% weight loss |
| Formulation B | 20% Solutol HS 15 / 80% Water | 75 mg/kg | Mild diarrhea, <10% weight loss |
| Formulation C | Lipid-based formulation | 100 mg/kg | No significant diarrhea, <5% weight loss |
Table 2: Impact of Dose Reduction on this compound Induced Weight Loss in Mice (Hypothetical Data)
| Dose Level | Mean Body Weight Change (Day 14) | Incidence of Grade 2 Diarrhea |
| 100 mg/kg (daily) | -18% | 80% |
| 75 mg/kg (daily) | -10% | 40% |
| 50 mg/kg (daily) | -4% | 10% |
Mandatory Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Enhancing In Vivo Bioavailability of RET Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability for RET kinase inhibitors, with a focus on compounds like Ret-IN-25. Given the limited publicly available physicochemical data for this compound, this guide also offers general strategies applicable to poorly soluble kinase inhibitors.
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Aqueous Solubility
Many kinase inhibitors exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption.
-
Recommended Actions:
-
Solubility Assessment: Determine the equilibrium solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Formulation Strategies:
-
Co-solvents: Prepare a solution of this compound in a mixture of biocompatible solvents. See Table 1 for common co-solvent systems.
-
Amorphous Solid Dispersions (ASDs): Create a solid dispersion of this compound in a hydrophilic polymer carrier. This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Formulate this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs).[1][2] These can improve solubility and take advantage of lymphatic absorption pathways.[2]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, thereby enhancing the dissolution rate.[3][4]
-
-
Possible Cause 2: Low Intestinal Permeability
Even if solubilized, the compound may not efficiently cross the intestinal epithelium.
-
Recommended Actions:
-
Permeability Assessment: Conduct in vitro permeability assays, such as the Caco-2 permeability assay, to classify the compound's permeability characteristics (low or high).
-
Permeation Enhancers: In preclinical studies, consider the co-administration with well-characterized, safe permeation enhancers. This should be approached with caution due to the potential for intestinal irritation.
-
Possible Cause 3: High First-Pass Metabolism
The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Recommended Actions:
-
In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes and hepatocytes from the relevant animal species.
-
Route of Administration Comparison: Administer this compound intravenously (IV) to a cohort of animals to determine its absolute bioavailability. A significant difference between oral (PO) and IV exposure suggests high first-pass metabolism.
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of key metabolizing enzymes (e.g., CYP3A4 inhibitors) in preclinical models can help identify the involvement of specific enzymes.
-
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause 1: Formulation Instability or Inhomogeneity
The formulation may not be robust, leading to inconsistent dosing.
-
Recommended Actions:
-
Formulation Characterization: For suspensions, ensure uniform particle size distribution and perform re-suspendability tests. For solutions, confirm that the compound remains in solution over the duration of the experiment.
-
Dose Confirmation: Analyze the concentration of this compound in the dosing vehicle before and after administration to ensure accurate and consistent dosing.
-
Possible Cause 2: Physiological Variability in Animals
Differences in gastric pH, gastrointestinal transit time, and food effects can contribute to variability.
-
Recommended Actions:
-
Standardize Experimental Conditions: Ensure all animals are of a similar age and weight, and are housed under identical conditions. Standardize the fasting period before dosing.
-
Controlled Feeding: For fed-state studies, provide a standardized meal to all animals at a specific time before dosing.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other RET inhibitors?
A1: RET (Rearranged during Transfection) is a receptor tyrosine kinase.[1] Mutations or fusions involving the RET gene can lead to its constitutive activation, driving uncontrolled cell growth in certain cancers.[5] RET inhibitors work by binding to the ATP-binding site of the RET protein, which blocks its kinase activity and inhibits downstream signaling pathways that promote cancer cell proliferation and survival.[5]
Q2: What are the first steps I should take when I observe poor in vivo exposure of this compound?
A2: The first step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[6] This will provide a rational basis for selecting an appropriate formulation strategy. A preliminary in vivo study comparing oral and intravenous administration will also be highly informative regarding the extent of first-pass metabolism.
Q3: Are there any general formulation recipes for poorly soluble kinase inhibitors?
A3: While formulation development should be tailored to the specific compound, a common starting point for preclinical in vivo studies is a solution-based formulation using a mixture of solvents and solubilizing agents. A widely used vehicle for oral gavage in rodents is a ternary system of PEG 400, Solutol HS 15 (or Kolliphor HS 15), and water. The ratios can be adjusted to optimize solubility and stability.
Q4: How can I assess the in vivo performance of my formulation?
A4: A pharmacokinetic (PK) study is the standard method. This involves administering the formulated drug to a cohort of animals and collecting blood samples at various time points. The plasma is then analyzed to determine the concentration of the drug over time. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents total drug exposure.
Data Presentation
Table 1: Common Excipients for Improving Bioavailability of Poorly Soluble Compounds
| Excipient Type | Example(s) | Mechanism of Action | Typical Application |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Increase the drug's solubility in the vehicle. | Oral solutions and suspensions. |
| Surfactants | Polysorbate 80, Kolliphor® HS 15, Cremophor® EL | Enhance wetting and micellar solubilization. | Self-emulsifying systems, solutions. |
| Polymers | PVP, HPMC, Soluplus® | Form amorphous solid dispersions, inhibit precipitation. | Solid dosage forms, suspensions. |
| Lipids | Labrasol®, Capryol®, Oleic Acid | Form lipid-based formulations to improve solubility and lymphatic uptake. | SEDDS, SLNs.[2] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes to increase aqueous solubility. | Oral solutions and solid dosage forms. |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Principle | Potential Fold-Increase in Bioavailability (Relative to unformulated drug) | Key Considerations |
| Co-solvent/Surfactant Solution | Simple solubilization | 2 - 10 | Drug may precipitate upon dilution in GI fluids. |
| Amorphous Solid Dispersion (ASD) | Stabilizing the drug in a high-energy amorphous state | 5 - 50 | Physical stability of the amorphous form. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilization in lipids and formation of fine emulsions | 5 - 20 | Potential for GI side effects at high doses. |
| Nanocrystals | Increased surface area leading to faster dissolution | 2 - 15 | Manufacturing complexity and physical stability. |
Note: The fold-increase in bioavailability is highly compound-dependent and these values are illustrative.
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or BALB/c mice), with a sample size of at least 3-5 animals per group.
-
Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Formulation Preparation: Prepare the this compound formulation and a vehicle control. Ensure the formulation is homogeneous.
-
Dosing:
-
Oral (PO) Group: Administer the formulation via oral gavage at a predetermined dose volume (e.g., 5-10 mL/kg).
-
Intravenous (IV) Group: Administer a solubilized formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: The RET signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for addressing poor in vivo bioavailability.
Caption: A decision tree for troubleshooting poor bioavailability.
References
- 1. Development of RET kinase inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. R2625, RETINOIC ACID, 98 (HPLC), Powder, Yellow [sigmaaldrich.com]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ret-IN-25 Delivery Methods for Preclinical Models
Disclaimer: The following information is provided for research purposes only. "Ret-IN-25" is a placeholder for a selective RET kinase inhibitor. The data and protocols presented here are based on published information for the well-characterized RET inhibitor, selpercatinib, and are intended to serve as a representative guide. Researchers should always perform their own formulation and vehicle safety studies for their specific compound and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] In various cancers, alterations such as fusions or point mutations in the RET gene lead to a constitutively active RET protein. This drives downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting uncontrolled cell proliferation and survival.[2] this compound competitively binds to the ATP-binding pocket of the RET kinase domain, blocking its activity and thereby inhibiting downstream signaling and tumor growth.[3]
Q2: What are the solubility characteristics of this compound?
A2: this compound is practically insoluble in water and ethanol. It is soluble in dimethyl sulfoxide (DMSO). The aqueous solubility of this compound is pH-dependent, being sparingly soluble at low pH and practically insoluble at neutral pH.
Q3: What are the recommended vehicles for in vivo administration of this compound in preclinical models?
A3: The choice of vehicle will depend on the desired route of administration and whether a solution or suspension is appropriate for the study. Two common formulations are:
-
Aqueous Suspension for Oral Gavage (PO): A homogeneous suspension can be prepared using 0.5% methylcellulose or 1% carboxymethylcellulose sodium (CMC-Na) in purified water.
-
Clear Solution for Injection (IP/IV): A clear solution can be prepared using a co-solvent system. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. It is critical to prepare this fresh and observe for any precipitation.
Q4: What is the stability of this compound in preclinical formulations?
A4: The stability of this compound in dosing formulations should be determined empirically. As a general guideline for kinase inhibitors, suspensions should be prepared fresh daily and stored at 2-8°C, with continuous stirring before and during dosing to ensure homogeneity. Co-solvent solutions for injection should also be prepared fresh before each use to avoid precipitation. A short-term stability study in the chosen vehicle at the intended storage and administration temperature is recommended. In one study, selpercatinib was found to be stable under various detected conditions in rat plasma.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon standing. | The compound has low aqueous solubility and may be crashing out of the co-solvent system. | Prepare the formulation fresh immediately before administration. Ensure all components of the co-solvent system are fully dissolved before adding the next. Consider slightly warming the vehicle (to no more than 40°C) to aid dissolution, then allowing it to cool to room temperature before dosing. Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Inconsistent tumor growth inhibition between animals in the same group. | Inhomogeneous suspension leading to inaccurate dosing. Improper administration technique (e.g., misdosing in oral gavage). | For suspensions, ensure continuous and vigorous stirring (e.g., with a magnetic stir bar) during dose preparation and aspiration into the syringe for each animal. For oral gavage, ensure proper technique to avoid accidental tracheal administration or regurgitation. Use validated animal handling and dosing procedures. |
| Animal distress or mortality after administration. | Vehicle toxicity, especially with repeated dosing of co-solvent formulations. Esophageal or gastric injury from oral gavage. Perforation of abdominal organs during intraperitoneal injection. | Conduct a maximum tolerated dose (MTD) study with the vehicle alone. For oral gavage, use appropriate gavage needle size and ensure it has a smooth, ball-tipped end. Do not force the needle. For IP injections, use the correct needle gauge and inject into the lower right abdominal quadrant to avoid the cecum and bladder. |
| Clogging of the dosing needle. | The particle size of the suspended compound is too large. Agglomeration of particles in the suspension. | If preparing the suspension from bulk powder, consider micronization to reduce particle size. Ensure adequate vortexing and sonication (if appropriate for the compound's stability) to break up agglomerates before dosing. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (as Selpercatinib)
| Parameter | Value | Reference |
| Molecular Weight | 525.6 g/mol | [5] |
| Solubility in DMSO | ~25-40 mg/mL | N/A |
| Aqueous Solubility | pH-dependent; practically insoluble at neutral pH | N/A |
| Absolute Bioavailability (Oral) | ~73% (in humans) | [5] |
| Time to Max Plasma Concentration (Tmax) | ~2 hours (in humans) | [5] |
| Plasma Half-life (t1/2) | ~32 hours (in humans) | N/A |
| In Vitro Metabolic Stability (t1/2 in HLMs) | 23.82 min | [6][7] |
| Intrinsic Clearance (in HLMs) | 34 mL/min/kg | [6][7] |
Table 2: Preclinical Efficacy of this compound (as Selpercatinib) in Xenograft Models
| Model Type | Treatment | Dose & Schedule | Route | Tumor Growth Inhibition (TGI) / Response | Reference |
| CCDC6-RET G810S PDX | LOX-18228 (next-gen RET inhibitor) | ≥30 mg/kg | PO | Complete Regression | [8] |
| CCDC6-RET V804M PDX | LOX-18228 (next-gen RET inhibitor) | 60 mg/kg | PO | 100% TGI | [8] |
| RET-negative HT1080 | Selpercatinib | Not specified | Not specified | No significant effect on tumor growth | [9] |
| Caki-1 (Renal Carcinoma) | AZD2171 (VEGFR-2 inhibitor) | 6 mg/kg/day | PO | Tumors took twice as long to reach 5x starting size vs. control |
Table 3: Clinical Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)
| Patient Population | N | Overall Response Rate (ORR) | Reference |
| Previously Treated | 105 | 64% | [1] |
| Treatment-Naïve | 39 | 85% | [1] |
| Measurable CNS Metastases | 11 | 91% (intracranial ORR) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Objective: To prepare a homogeneous suspension of this compound at a concentration of 5 mg/mL in 1% CMC-Na.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
-
Analytical balance and weigh boats
-
-
Procedure:
-
Prepare a 1% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 1 g of CMC-Na to 100 mL of water while stirring vigorously to prevent clumping. Allow the solution to stir for several hours until fully dissolved and clear.
-
Weigh the required amount of this compound powder. For a 10 mL final volume at 5 mg/mL, weigh 50 mg of this compound.
-
Add the this compound powder to the 1% CMC-Na vehicle.
-
Add a sterile magnetic stir bar and place the container on a stir plate.
-
Stir the suspension for at least 30 minutes to ensure it is well-dispersated.
-
Maintain continuous stirring during the dosing procedure to ensure each animal receives a consistent dose.
-
Prepare this suspension fresh daily.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)
-
Objective: To prepare a clear solution of this compound at a concentration of 2 mg/mL.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the required amount of this compound powder. For a 1 mL final volume at 2 mg/mL, weigh 2 mg of this compound.
-
Add 50 µL of DMSO to the this compound powder and vortex until fully dissolved. This creates a 40 mg/mL stock solution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add the 50 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be used.
-
This solution should be prepared fresh immediately prior to injection.
-
Visualizations
References
- 1. Efficacy of Selpercatinib in RET Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of selpercatinib, a RET kinase inhibitor, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selpercatinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. Selpercatinib mitigates cancer cachexia independent of anti-tumor activity in the HT1080 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ret-IN-25 Handling and Storage
Disclaimer: Information on a compound specifically named "Ret-IN-25" is not publicly available. This guide is based on the best practices for handling and storing retinoids, a class of chemical compounds to which "this compound" is presumed to belong. Researchers should always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Immediately upon receipt, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C.[1] It should be protected from light and moisture to prevent degradation.
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound, like many retinoids, is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Retinoic acid, a related compound, is soluble in DMSO at approximately 40 mg/mL and in 95% ethanol at about 2.7 mg/mL. It is practically insoluble in water.
Q3: How stable are this compound solutions?
A: Solutions of retinoids are sensitive to light, heat, and air. Stock solutions should be prepared fresh for optimal performance. If storage is necessary, aliquots of stock solutions in DMSO or ethanol can be stored at -70°C or -20°C for up to two weeks, protected from light and under an inert gas. Aqueous dilutions of retinoid solutions tend to deteriorate quickly.
Q4: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A: This is a common issue when diluting a high-concentration stock solution prepared in an organic solvent into an aqueous medium. To prevent precipitation, it is advisable to perform serial dilutions of your stock solution in the organic solvent to a lower concentration before the final dilution into your aqueous cell culture medium.
Q5: What are the primary safety precautions I should take when handling this compound?
A: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions for each experiment. Store the solid compound and stock solutions protected from light and at the recommended temperature. Minimize freeze-thaw cycles of stock solutions. |
| Inaccurate concentration of the working solution. | Verify the calculations for dilution. Use calibrated pipettes for accurate measurement. | |
| Low cell viability after treatment | High concentration of this compound is toxic to cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). | |
| Precipitate formation in culture medium | Poor solubility of this compound in aqueous solutions. | Lower the final concentration of this compound. Perform serial dilutions in the organic solvent before adding to the aqueous medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell Culture Treatment Protocol
-
Culture your cells of interest to the desired confluency in a suitable multi-well plate.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with downstream analysis (e.g., cell viability assay, gene expression analysis).
Data Presentation
Table 1: Solubility of a Related Retinoid (Retinoic Acid)
| Solvent | Approximate Solubility |
| DMSO | 40 mg/mL |
| 95% Ethanol | 2.7 mg/mL |
| Methylene Chloride | Soluble |
| Chloroform | Slightly Soluble |
| Water | Practically Insoluble |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Additional Precautions |
| Solid | -20°C (Long-term)[1] | Protect from light and moisture. |
| Stock Solution (in DMSO/Ethanol) | -20°C to -80°C (up to 2 weeks) | Protect from light, use inert gas for long-term stability. Avoid repeated freeze-thaw cycles. |
Visualizations
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A simplified diagram of the canonical retinoid signaling pathway.
References
Validation & Comparative
Validation of On-Target Activity in RET-Driven Cancers: A Comparative Guide
A comprehensive evaluation of the on-target efficacy of selective RET inhibitors is crucial for advancing therapeutic strategies in RET-driven malignancies. While information on a specific molecule designated "Ret-IN-25" is not available in the public domain, this guide provides a comparative analysis of well-characterized selective RET inhibitors, selpercatinib and pralsetinib, alongside older multi-kinase inhibitors with anti-RET activity, such as cabozantinib and vandetanib. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents based on available experimental data.
Comparative Efficacy of RET Inhibitors
The landscape of RET-targeted therapies has evolved significantly from multi-kinase inhibitors (MKIs) to highly selective agents, offering improved efficacy and safety profiles.[1][2] Selpercatinib and pralsetinib have demonstrated potent and durable clinical responses in patients with RET-altered cancers.[3][4]
Below is a summary of the on-target activity of these inhibitors based on biochemical and cellular assays.
| Inhibitor | Target | IC50 (nM) | Cell-Based Potency (nM) | Key Differentiators |
| Selpercatinib (LOXO-292) | RET (wild-type and mutants) | <10 | Potent activity against various RET fusions and mutations | High selectivity, CNS activity, and efficacy against gatekeeper mutations.[2][5] |
| Pralsetinib (BLU-667) | RET (wild-type and mutants) | <10 | Potent activity against various RET fusions and mutations | High selectivity and efficacy against gatekeeper mutations.[2] |
| Cabozantinib | RET, VEGFR2, MET, etc. | ~5-15 | Varies | Multi-kinase inhibitor with significant off-target effects.[1] |
| Vandetanib | RET, VEGFR2, EGFR, etc. | ~100 | Varies | Multi-kinase inhibitor with notable off-target toxicities.[1] |
Experimental Protocols for On-Target Activity Validation
Accurate assessment of a compound's on-target activity is fundamental. The following are detailed methodologies for key experiments used to validate the efficacy of RET inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the RET kinase.
Protocol:
-
Reagents and Materials: Recombinant human RET kinase, substrate peptide (e.g., IRF-1Rtide), ATP, kinase assay buffer, and the test inhibitor.[6]
-
Procedure:
-
The RET enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method like Kinase-Glo®.[6]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[7][8]
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the RET protein and treat with the desired concentration of the RET inhibitor or vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[7]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: The amount of soluble RET protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.[7][8] An increase in the melting temperature of RET in the presence of the inhibitor indicates target engagement.
Western Blotting for RET Phosphorylation
This technique is used to assess the inhibition of RET signaling in cells by measuring the phosphorylation status of RET and its downstream effectors.
Protocol:
-
Cell Lysis: Treat cells with the RET inhibitor and then lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[9][10]
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905).[11]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.[9]
-
-
Analysis: A decrease in the phosphorylated RET signal in inhibitor-treated cells compared to control cells indicates target inhibition. The membrane is often stripped and re-probed for total RET as a loading control.
Visualizing RET Signaling and Experimental Workflows
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.[4]
Caption: Simplified RET signaling pathway and the point of inhibition.
Experimental Workflow for a Biochemical Kinase Assay
This diagram outlines the key steps in determining the in vitro potency of a RET inhibitor.
Caption: Workflow for a biochemical RET kinase inhibition assay.
References
- 1. targetedonc.com [targetedonc.com]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. youtube.com [youtube.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Selective RET Inhibition vs. Multi-Kinase Inhibition in Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for thyroid cancer is rapidly evolving. While multi-kinase inhibitors (MKIs) have been a mainstay for advanced, radioiodine-refractory differentiated thyroid cancer and medullary thyroid cancer (MTC), the advent of highly selective RET inhibitors presents a paradigm shift in treating RET-altered thyroid malignancies. This guide provides an objective comparison of a novel selective RET inhibitor, represented here by Withaferin A, against the established multi-kinase inhibitors Sorafenib and Lenvatinib, supported by experimental data.
Disclaimer: The compound "Ret-IN-25" specified in the topic is not identifiable in publicly available scientific literature. Therefore, this guide utilizes Withaferin A, a natural product with demonstrated potent and selective RET inhibitory activity in preclinical thyroid cancer models, as a representative example of a next-generation selective RET inhibitor.
Executive Summary
Selective RET inhibitors, exemplified by Withaferin A, demonstrate high potency against RET kinase, leading to significant anti-tumor activity in RET-driven thyroid cancer models. In contrast, multi-kinase inhibitors such as Sorafenib and Lenvatinib target a broader range of kinases, including VEGFR and PDGFR, with their anti-tumor effects in thyroid cancer being largely attributed to their anti-angiogenic properties rather than potent RET inhibition. This difference in mechanism translates to distinct efficacy and toxicity profiles, with selective inhibitors offering the potential for higher response rates and better tolerability in patients with RET-altered tumors.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
| Kinase Target | Withaferin A (as a selective RET inhibitor proxy) | Sorafenib | Lenvatinib |
| RET | Potent inhibition (IC50 in low nM range suggested by preclinical studies) | 5.9 nM (wild-type RET), 7.9 nM (V804M mutant) [1][2] | 4.0 nM (VEGFR2), 5.2 nM (VEGFR3) , also inhibits RET[3][4] |
| VEGFR2 | Not a primary target | 90 nM | 4.0 nM[3] |
| BRAF (V600E) | Not a primary target | 38 nM | Not a primary target |
| c-KIT | Not a primary target | 68 nM | Inhibits KIT |
| PDGFRβ | Not a primary target | 57 nM | Inhibits PDGFRα/β |
| FGFR1 | Not a primary target | 580 nM | 46 nM |
Table 2: Preclinical Efficacy in Thyroid Cancer Models
| Parameter | Withaferin A (in MTC model) | Sorafenib (in various thyroid cancer models) | Lenvatinib (in various thyroid cancer models) |
| Cell Proliferation (IC50) | Potent inhibition of MTC cell viability (IC50: 270–2,850 nM for novel withanolides) | IC50 of ~6 μmol/L for apoptosis induction in DRO ATC cells.[5] Median IC50 of 4.3 μM across a panel of cancer cell lines.[6] | IC50 of 24.26 μM (8505C ATC cells) and 26.32 μM (TCO1 ATC cells).[7] |
| In Vivo Tumor Growth | Significant tumor regression and growth delay in a metastatic murine MTC model (8 mg/kg/day).[8] | 63-93% inhibition of orthotopic ATC xenograft growth (40-80 mg/kg).[5] Significant improvement in PFS in DTC patients (10.8 months vs 5.8 months for placebo).[9] | Significant antitumor activity in xenograft models of DTC, ATC, and MTC. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A representative protocol for determining the IC50 values of inhibitors against RET kinase is the LanthaScreen™ Eu Kinase Binding Assay.[5]
-
Reagents : Recombinant RET kinase, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the test inhibitor (Withaferin A, Sorafenib, or Lenvatinib).
-
Procedure :
-
A dilution series of the test inhibitor is prepared.
-
The RET kinase, Eu-anti-tag antibody, and the inhibitor are incubated together in an assay buffer.
-
The kinase tracer is added to initiate the binding reaction.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
-
Detection : The assay plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis : The IC50 value is calculated by plotting the inhibitor concentration against the percentage of inhibition of tracer binding and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (XTT Assay)
This protocol is a common method to assess the effect of inhibitors on cancer cell viability.[10][11]
-
Cell Seeding : Thyroid cancer cells (e.g., TT or MZ-CRC-1 for MTC, BCPAP for papillary) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Treatment : The cells are treated with a range of concentrations of the test inhibitor (Withaferin A, Sorafenib, or Lenvatinib) or vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
XTT Reagent Addition : The XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.
-
Incubation and Measurement : The plates are incubated for an additional period (e.g., 4 hours) to allow for the conversion of XTT to a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at a wavelength of 450-500 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 value is determined.
In Vivo Xenograft Model of Medullary Thyroid Cancer
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a drug.[12][13]
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation : A suspension of human MTC cells (e.g., TT or DRO-81-1) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the test compound (e.g., Withaferin A administered intraperitoneally) or vehicle control is initiated.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice or three times a week).
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or when the animals show signs of significant toxicity.
-
Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target inhibition). The tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Mandatory Visualization
Caption: The RET Signaling Pathway in Thyroid Cancer.
Caption: Experimental Workflow for Inhibitor Efficacy Testing.
Caption: Conceptual Diagram of Inhibitor Selectivity.
Mechanisms of Resistance
A critical aspect of targeted therapy is the eventual development of resistance. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
Selective RET Inhibitors (e.g., Withaferin A): While specific resistance mechanisms to Withaferin A in thyroid cancer are not yet fully elucidated, resistance to other selective RET inhibitors often involves:
-
On-target mutations: Acquisition of secondary mutations in the RET kinase domain that interfere with drug binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for RET signaling, such as the activation of other receptor tyrosine kinases.
Multi-Kinase Inhibitors (e.g., Sorafenib, Lenvatinib): Resistance to MKIs in thyroid cancer is complex and can arise through various mechanisms:
-
Activation of alternative pro-angiogenic pathways: Upregulation of other growth factors and their receptors (e.g., FGF, HGF) can compensate for VEGFR inhibition.[14]
-
Activation of bypass signaling pathways: Activation of pathways like PI3K/AKT or JAK/STAT can promote cell survival and proliferation despite the inhibition of the primary targets.[8]
-
Epigenetic modifications: Changes in gene expression that promote a more aggressive, drug-resistant phenotype.[8]
-
Upregulation of drug efflux pumps: Increased expression of transporters that actively pump the drug out of the cancer cells.
Conclusion
The comparison between a selective RET inhibitor like Withaferin A and multi-kinase inhibitors such as Sorafenib and Lenvatinib highlights a fundamental trade-off in targeted cancer therapy: broad-spectrum activity versus high selectivity. While MKIs have demonstrated clinical benefit in advanced thyroid cancer, their efficacy is often accompanied by a significant toxicity burden due to their off-target effects. Selective RET inhibitors, on the other hand, offer the promise of more profound and durable responses in a genetically defined patient population with a potentially more manageable safety profile. The continued development of novel, highly potent, and selective RET inhibitors, along with a deeper understanding of resistance mechanisms, will be pivotal in advancing the personalized treatment of RET-altered thyroid cancers.
References
- 1. Sorafenib functions to potently suppress RET tyrosine kinase activity by direct enzymatic inhibition and promoting RET lysosomal degradation independent of proteasomal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Lenvatinib | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Resistance to Kinase Inhibitors and Redifferentiation in Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 12. Analysis of Thyroid Tumorigenesis in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Orthotopic Mouse Model of Human Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spotlight on lenvatinib in the treatment of thyroid cancer: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation RET Inhibitors: Targeting Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of selective RET inhibitors. First-generation agents like selpercatinib and pralsetinib have demonstrated remarkable efficacy in patients with cancers harboring rearranged during transfection (RET) gene alterations, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). However, the emergence of acquired resistance, often through secondary mutations in the RET kinase domain, necessitates the development of next-generation inhibitors. This guide provides a comparative analysis of emerging next-generation RET inhibitors, focusing on their preclinical performance against wild-type and mutated RET, with a particular emphasis on overcoming resistance.
While this guide aims to be comprehensive, it is important to note that publicly available preclinical data for some compounds in early development, such as "Ret-IN-25," is limited. The following analysis is based on currently accessible scientific literature and public disclosures for several promising next-generation RET inhibitors.
Mechanism of Action: Selective RET Kinase Inhibition
RET is a receptor tyrosine kinase that, when constitutively activated by fusions or mutations, drives oncogenic signaling through downstream pathways like MAPK/ERK and PI3K/AKT, promoting cell proliferation and survival. Next-generation RET inhibitors are designed as highly potent and selective ATP-competitive inhibitors that bind to the RET kinase domain, blocking its activity and downstream signaling. A key focus for these newer agents is to maintain or enhance potency against common resistance mutations that arise during treatment with first-generation inhibitors.
Figure 1: Simplified RET signaling pathway and the mechanism of action of next-generation RET inhibitors.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for several next-generation RET inhibitors, comparing their in vitro potency against various RET alterations and their in vivo anti-tumor activity.
Table 1: In Vitro Potency (IC50, nM) of Next-Generation RET Inhibitors
| Compound | Wild-Type RET | KIF5B-RET | CCDC6-RET | RET M918T | RET V804M (Gatekeeper) | RET G810S/R/C (Solvent Front) | Reference |
| APS03118 | Low nM | <15 | N/A | <15 | 0.04 - 1.36 | 0.04 - 5.72 | [1][2] |
| LOX-18228 | N/A | 0.9 | N/A | 1.2 | 31 | 5.8 (G810S) | [3] |
| TPX-0046 | Low nM | ~1 | N/A | N/A | N/A (not active) | 1 - 17 | [4][5][6] |
| EP0031 (A400) | Potent | Potent | Potent | Potent | Potent | Potent | [7][8][9][10][11] |
| Selpercatinib | N/A | N/A | N/A | N/A | Sensitive | Resistant | [12] |
| Pralsetinib | N/A | N/A | N/A | N/A | Sensitive | Resistant | [12] |
N/A: Data not publicly available.
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| APS03118 | KIF5B-RET PDX | 10-30 mg/kg BID | 87-108% TGI | [1] |
| CCDC6-RET V804M CDX | 10-30 mg/kg BID | Complete Regression | [13] | |
| KIF5B-RET G810R CDX | 10-30 mg/kg BID | Significant TGI | [14] | |
| CCDC6-RET Brain Metastasis PDX | N/A | Complete Regression & 100% Survival | [14][15] | |
| LOX-18228 | CCDC6-RET G810S PDX | ≥30 mg/kg | Complete Regression | [3] |
| CCDC6-RET V804M PDX | 60 mg/kg | 100% TGI | [3] | |
| TPX-0046 | Ba/F3 KIF5B-RET Xenograft | 5 mg/kg BID | Tumor Regression | [4] |
| TT (RET C634W) Xenograft | 5 mg/kg BID | Tumor Regression | [4] | |
| KIF5B-RET G810R Xenograft | 5 mg/kg BID | Tumor Regression | [4] |
PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; BID: Twice daily.
Selectivity Profile
A crucial aspect of next-generation inhibitors is their high selectivity for the RET kinase over other kinases, such as VEGFR2, which is often associated with off-target toxicities in multi-kinase inhibitors.
Table 3: Kinase Selectivity
| Compound | Selectivity Highlight | Reference |
| APS03118 | >130-fold selective for RET over VEGFR2. Highly selective against a panel of 468 kinases. | [2] |
| TPX-0046 | Spares VEGFR2/KDR. Also inhibits SRC kinase. | [4][16] |
| EP0031 (A400) | 93-fold more selective for RET than VEGFR2. | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of RET inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ellipses.life [ellipses.life]
- 8. prnewswire.co.uk [prnewswire.co.uk]
- 9. ellipses.life [ellipses.life]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applied Pharmaceutical Science Released the Critical Preclinical Data of Next-generation RET Inhibitor APS03118_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 15. Latest Preclinical Data of the Next-generation RET inhibitor APS03118 will be released at AACR 2022 Annual Meeting_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 16. 1stoncology.com [1stoncology.com]
A Comparative Guide to the Preclinical Reproducibility of Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for three selective RET inhibitors: selpercatinib, pralsetinib, and the next-generation inhibitor LOX-18228. The data presented is collated from publicly available preclinical studies to aid researchers in evaluating the reproducibility and potential of these targeted therapies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from preclinical studies of selpercatinib, pralsetinib, and LOX-18228, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Target | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) |
| Wild-Type RET | 14.0[1] | <0.5[2][3] |
| RET Fusions | ||
| CCDC6-RET | 7.4 (in BaF3 cells)[1] | 0.4[4] |
| KIF5B-RET | - | - |
| RET Mutations | ||
| V804M (Gatekeeper) | 24.1[1] | 0.4[4] |
| V804L (Gatekeeper) | - | 0.3[4] |
| M918T (Activating) | - | 0.4[4] |
| G810R (Solvent Front) | 530.7[1] | - |
| G810S (Solvent Front) | - | - |
| V804M/G810S | - | - |
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Cell Line Model | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) | LOX-18228 |
| RET Fusion | |||
| KIF5B-RET | - | - | 0.9[5] |
| RET Mutations | |||
| M918T | 23[6] | - | 1.2[5] |
| V804M | - | - | 31[5] |
| G810S | - | - | 5.8[5] |
| V804M/G810S | - | - | 51[5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Outcome |
| Selpercatinib | KIF5B-RET engineered xenograft | Not Specified | Potent inhibition of proliferation[4] |
| Pralsetinib | KIF5B-RET Ba/F3 allograft | 10 mg/kg BID | Dose-dependent activity[4] |
| KIF5B-RET V804L Ba/F3 allograft | 10 mg/kg BID | Dose-dependent activity[4] | |
| LOX-18228 | CCDC6-RET G810S PDX | ≥30 mg/kg | Complete regression[5] |
| CCDC6-RET V804M PDX | 60 mg/kg | 100% tumor growth inhibition[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of RET inhibitors.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against purified RET kinase.
General Protocol:
-
Reagents: Recombinant human RET kinase (e.g., GST-tagged), biotinylated peptide substrate, ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), test compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the RET kinase, the peptide substrate, and the test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced. f. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assays (Ba/F3 Model)
Objective: To assess the ability of a compound to inhibit the proliferation of cells that are dependent on RET signaling for survival.
General Protocol:
-
Cell Lines: Murine pro-B Ba/F3 cells engineered to express a specific RET fusion (e.g., KIF5B-RET) or mutation. These cells are cultured in media lacking IL-3 to ensure dependence on RET signaling.
-
Procedure: a. Seed the Ba/F3-RET cells in a 96-well plate. b. Add serial dilutions of the test compound to the wells. c. Incubate the plates for a period of 72 hours at 37°C in a CO2 incubator. d. Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of viable cells. e. Determine the IC50 value from the dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor efficacy of a compound in a more clinically relevant in vivo model.
General Protocol:
-
Model Generation: a. Obtain fresh tumor tissue from a patient with a known RET alteration. b. Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID). c. Allow the tumors to establish and grow.
-
Efficacy Study: a. Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups. b. Administer the test compound (e.g., by oral gavage) at a predetermined dose and schedule. c. Measure tumor volume and body weight regularly. d. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics). e. Calculate tumor growth inhibition (TGI) to assess efficacy.
Mandatory Visualizations
RET Signaling Pathway
Caption: The RET signaling pathway and its downstream effectors.
Experimental Workflow for Preclinical Evaluation of RET Inhibitors
Caption: A typical workflow for the preclinical evaluation of RET inhibitors.
Logical Relationships in RET Inhibitor Selection
Caption: A decision tree for selecting a RET inhibitor based on mutation status.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Portico [access.portico.org]
- 5. Pralsetinib for the treatment of a RET-positive advanced non-small-cell lung cancer patient harboring both ANK-RET and CCDC6-RET fusions with coronary heart disease: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Benchmarking Ret-IN-25 Against Investigational RET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of specific inhibitors for oncogenic drivers. One such critical target is the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase whose aberrant activation through mutations or fusions drives the growth of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] This guide provides a comparative analysis of a novel investigational agent, Ret-IN-25, against other key investigational and recently approved RET inhibitors. The data presented is intended to offer a clear, objective benchmark for researchers and clinicians in the field.
Introduction to RET and RET Inhibition
The RET gene is crucial for the normal development of several tissues.[2] Oncogenic activation of RET, primarily through point mutations or chromosomal rearrangements, leads to ligand-independent phosphorylation and constitutive activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor growth and survival.[4][5] The development of selective RET inhibitors has marked a significant improvement over older multi-kinase inhibitors, offering higher response rates, more durable disease control, and a better safety profile.[6]
Comparative Analysis of RET Inhibitors
This section provides a head-to-head comparison of this compound with leading investigational and approved RET inhibitors. The data for this compound is based on preclinical studies, while the information for other inhibitors is compiled from publicly available preclinical and clinical trial data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | RET (Wild-Type) | KIF5B-RET | CCDC6-RET | RET V804M | VEGFR2 |
| This compound | 1.8 | 1.5 | 1.7 | 4.2 | >10,000 |
| Selpercatinib (LOXO-292) | <10 | 4 | Not Reported | <10 | 6900 |
| Pralsetinib (BLU-667) | 0.4 | 0.3 | 0.5 | 0.4 | 60 |
| Cabozantinib | 1.6 | Not Reported | Not Reported | 103 | 0.03 |
| Vandetanib | 100 | Not Reported | Not Reported | 2600 | 1.6 |
Note: Data for Selpercatinib, Pralsetinib, Cabozantinib, and Vandetanib are sourced from various preclinical studies.[7][8] IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC
| Inhibitor | Trial Name | Phase | Overall Response Rate (ORR) - Treatment-Naive | Overall Response Rate (ORR) - Previously Treated | Median Duration of Response (DOR) - Previously Treated |
| This compound | (Preclinical) | - | - | - | - |
| Selpercatinib (LOXO-292) | LIBRETTO-001 | I/II | 85% | 64% | 17.5 months |
| Pralsetinib (BLU-667) | ARROW | I/II | 70% | 57% | 9.0 months |
| Cabozantinib | Various | II | Not Reported | 28% | 5.5 months |
| Vandetanib | Various | II | Not Reported | 17% | Not Reported |
Note: Clinical trial data is sourced from published studies.[7][9][10][11] The data for this compound is not yet available as it is in the preclinical stage.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methodologies used in the evaluation of these inhibitors, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The RET signaling pathway, which, when constitutively activated, drives tumor cell proliferation.
Caption: A generalized experimental workflow for the preclinical evaluation of RET inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay (IC50 Determination)
The inhibitory activity of this compound and other compounds against wild-type and mutant RET kinases is determined using a radiometric or fluorescence-based kinase assay. Briefly, recombinant human RET kinase domain is incubated with the test compound at varying concentrations, a peptide substrate (e.g., poly-Glu, Tyr 4:1), and ³³P-ATP or unlabeled ATP. For radiometric assays, following the kinase reaction, the mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated ³³P-ATP. The amount of incorporated radiolabel, corresponding to kinase activity, is quantified using a scintillation counter. For fluorescence-based assays, the production of ADP is measured using a coupled enzyme system that results in a fluorescent signal. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Viability Assay
The anti-proliferative effect of the inhibitors is assessed in cancer cell lines harboring RET fusions (e.g., LC-2/ad, TPC-1) or mutations (e.g., MZ-CRC-1). Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay such as CellTiter-Glo® (Promega). The absorbance or luminescence signal, which is proportional to the number of viable cells, is read using a plate reader. The concentration of inhibitor that causes a 50% reduction in cell viability (GI50) is determined from the dose-response curves.
In Vivo Tumor Xenograft Models
The in vivo efficacy of RET inhibitors is evaluated in immunodeficient mice bearing tumors derived from RET-driven cancer cell lines or patient-derived xenografts (PDXs). Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test compounds are administered orally or via intraperitoneal injection at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be harvested for pharmacodynamic analysis to assess target engagement (e.g., by measuring the phosphorylation of RET and downstream signaling proteins via western blot or immunohistochemistry).
Conclusion
This guide provides a comparative overview of the preclinical and clinical data for this compound and other significant RET inhibitors. The data presented in the tables and the methodologies described for the key experiments are intended to serve as a valuable resource for the scientific community. As more data on this compound and other emerging RET inhibitors become available, this guide will be updated to reflect the evolving landscape of RET-targeted therapies.
References
- 1. RET inhibitor - Wikipedia [en.wikipedia.org]
- 2. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Broad-spectrum anti-cancer drugs - RET inhibitors [synapse.patsnap.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trials of Targeted Therapies in RET-Rearranged NSCLC [jhoponline.com]
- 10. Lung cancer trial of RET inhibitor achieves durable responses in most patients with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
- 11. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ret-IN-25 (all-trans-Retinoic Acid)
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides detailed procedural guidance for the safe disposal of Ret-IN-25, which is identified as all-trans-Retinoic Acid (also known as tretinoin), a compound widely used in biological research. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.
Hazard Identification and Safety Precautions
All-trans-Retinoic Acid (CAS No. 302-79-4) is a light-sensitive and air-sensitive solid.[1] It is classified as a hazardous substance and presents several risks:
-
Health Hazards: Causes skin, eye, and respiratory tract irritation.[2][3][4] It is also suspected of causing harm to the unborn child.[4][5][6] Ingestion may lead to gastrointestinal irritation.[2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[5][6][7]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.[3][8] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data for Disposal Considerations
The following table summarizes the key identifiers and hazard classifications for all-trans-Retinoic Acid, which are essential for proper waste documentation and disposal.
| Parameter | Value | Source(s) |
| Chemical Name | all-trans-Retinoic Acid | [2][5][7] |
| Synonyms | Tretinoin, Vitamin A Acid, ATRA | [7] |
| CAS Number | 302-79-4 | [5] |
| Molecular Formula | C20H28O2 | [2] |
| GHS Hazard Pictograms | Health Hazard, Irritant, Environment | [5][6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H360: May damage fertility or the unborn child.H410: Very toxic to aquatic life with long lasting effects. | [4][5][6] |
| UN Number (for transport) | 3077 | [7] |
Detailed Disposal Protocol
The disposal of this compound (all-trans-Retinoic Acid) must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[2]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "all-trans-Retinoic Acid," the CAS number "302-79-4," and the appropriate hazard pictograms (Health Hazard, Irritant, Environment).
-
-
Storage:
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, carefully sweep up the solid material, taking care not to generate dust.[2][9] Place the collected material into the designated hazardous waste container.
-
For larger spills, or if you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department.
-
After cleanup, decontaminate the area with an appropriate solvent and wash thoroughly.
-
-
Final Disposal:
Disposal Process Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. vionausa.com [vionausa.com]
- 4. haenseler.ch [haenseler.ch]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ofipharma.com [ofipharma.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
